Uvarigrin
Description
Properties
Molecular Formula |
C37H68O6 |
|---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
(2S)-4-[(13S,15R)-13,15-dihydroxy-15-[(2R,5R)-5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]pentadecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H68O6/c1-3-4-5-6-7-8-13-16-19-22-25-33(39)35-26-27-36(43-35)34(40)29-32(38)24-21-18-15-12-10-9-11-14-17-20-23-31-28-30(2)42-37(31)41/h28,30,32-36,38-40H,3-27,29H2,1-2H3/t30-,32-,33+,34+,35+,36+/m0/s1 |
InChI Key |
ADPAPZVYVYEBGS-CXPQHEJVSA-N |
Isomeric SMILES |
CCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](C[C@H](CCCCCCCCCCCCC2=C[C@@H](OC2=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCC(C1CCC(O1)C(CC(CCCCCCCCCCCCC2=CC(OC2=O)C)O)O)O |
Origin of Product |
United States |
Foundational & Exploratory
Uvarigrin: A Technical Guide to its Discovery, Origin, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the discovery, origin, and biological properties of uvarigrin (B2928989), a cytotoxic annonaceous acetogenin (B2873293). This compound was first isolated from the roots of Uvaria grandiflora, a plant with a history of use in traditional medicine. This guide details the seminal discovery, presents its cytotoxic profile in a clear tabular format, and outlines the experimental methodologies for its isolation, characterization, and bioactivity assessment. Visual diagrams are provided to illustrate key experimental workflows.
Introduction
This compound is a member of the annonaceous acetogenins (B1209576), a class of polyketide natural products known for their potent cytotoxic and pesticidal activities. These compounds are predominantly found in the plants of the Annonaceae family. The discovery of this compound in 1997 expanded the known diversity of this chemical class and highlighted Uvaria grandiflora as a source of novel bioactive molecules. This guide serves as a technical resource for researchers interested in the chemistry and biology of this compound and other acetogenins.
Discovery and Origin
The initial discovery and characterization of this compound were reported by Pan X.P. and Yu D.Q. in 1997.[1]
-
Natural Source: this compound was isolated from the roots of the plant Uvaria grandiflora Roxb. (Annonaceae).[1] This plant is a large, woody climbing shrub found in Southeast Asia and has been used in traditional medicine for various ailments.
-
Pioneering Researchers: The compound was discovered by X.P. Pan and D.Q. Yu at the Institute of Materia Medica, Chinese Academy of Medical Sciences and Peking Union Medical College, Beijing.[1]
-
Year of Discovery: 1997.[1]
Biological Activity: Cytotoxicity
This compound has demonstrated significant cytotoxic activity against several human tumor cell lines. The effective dose for 50% inhibition (ED50) was determined for three cell lines, as summarized in the table below.[1]
| Cell Line | Cancer Type | ED50 (µg/mL) |
| HCT-8 | Ileocecal adenocarcinoma | 0.15 |
| Bel7402 | Hepatocellular carcinoma | 0.21 |
| A2780 | Ovarian carcinoma | 0.41 |
Experimental Protocols
The following sections detail the generalized experimental procedures for the isolation, structural elucidation, and cytotoxicity assessment of this compound, based on standard methodologies for annonaceous acetogenins.
Isolation of this compound from Uvaria grandiflora Roots
The isolation of this compound is a multi-step process involving extraction and chromatographic separation.
-
Plant Material Collection and Preparation:
-
The roots of Uvaria grandiflora are collected and authenticated.
-
The plant material is air-dried and then ground into a fine powder.
-
-
Extraction:
-
The powdered root material is extracted exhaustively with an organic solvent, typically ethanol (B145695) or methanol, at room temperature.
-
The resulting crude extract is concentrated under reduced pressure to yield a viscous residue.
-
-
Fractionation and Purification:
-
The crude extract is subjected to a series of column chromatography steps using silica (B1680970) gel.
-
Elution is performed with a gradient of solvents, starting with a non-polar solvent (e.g., hexane (B92381) or petroleum ether) and gradually increasing the polarity with solvents like ethyl acetate (B1210297) and methanol.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing compounds with similar TLC profiles are combined.
-
Further purification of the this compound-containing fractions is achieved through repeated column chromatography, potentially including preparative high-performance liquid chromatography (HPLC), to yield the pure compound.
-
Structure Elucidation
The chemical structure and absolute stereochemistry of this compound were determined using a combination of spectroscopic techniques and chemical methods.
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): To determine the molecular weight and elemental composition.
-
Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls (in the γ-lactone ring), and C-O bonds.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are used to establish the carbon skeleton and the connectivity of protons and carbons.
-
-
Determination of Absolute Configuration (Mosher's Method):
-
The absolute configuration of the stereogenic centers bearing hydroxyl groups is determined using the modified Mosher's method.
-
The hydroxyl groups in this compound are esterified with (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA) to form diastereomeric Mosher esters.
-
The ¹H NMR spectra of these esters are recorded, and the chemical shift differences (Δδ = δS - δR) for the protons adjacent to the esterified carbinols are calculated.
-
A systematic analysis of these Δδ values allows for the assignment of the absolute configuration at each chiral center.
-
-
X-ray Crystallography:
-
Single-crystal X-ray diffraction analysis provides the most definitive three-dimensional structure and relative stereochemistry of the molecule.
-
Cytotoxicity Assay
The cytotoxic activity of this compound against human tumor cell lines is typically evaluated using in vitro cell viability assays.
-
Cell Culture:
-
Human tumor cell lines (e.g., HCT-8, Bel7402, A2780) are maintained in an appropriate culture medium supplemented with fetal bovine serum and antibiotics, in a humidified incubator at 37°C with 5% CO₂.
-
-
Cell Viability Assay (e.g., MTT or SRB assay):
-
Cells are seeded in 96-well plates at a predetermined density and allowed to attach overnight.
-
The cells are then treated with various concentrations of this compound (typically in a serial dilution) for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are included.
-
After the incubation period, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or sulforhodamine B (SRB) is added to the wells.
-
The formazan (B1609692) crystals formed in the case of MTT are dissolved in a suitable solvent, and the absorbance is measured using a microplate reader. For the SRB assay, the protein-bound dye is solubilized, and the absorbance is read.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The ED50 (or IC50) value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.
-
Signaling Pathways and Mechanism of Action
As of the current literature review, the specific signaling pathways modulated by this compound that lead to its cytotoxic effects have not been elucidated. Annonaceous acetogenins, in general, are known to be potent inhibitors of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain. This inhibition leads to a depletion of ATP, production of reactive oxygen species (ROS), and induction of apoptosis. It is plausible that this compound shares this mechanism of action, but further research is required to confirm this and to identify any other cellular targets or affected signaling cascades.
Visualizations
Experimental Workflow for this compound Isolation and Characterization
Caption: Workflow for the isolation and characterization of this compound.
Logical Flow for Determining Absolute Configuration using Mosher's Method
Caption: Logical flow of Mosher's method for absolute configuration.
Conclusion
This compound, a cytotoxic acetogenin from Uvaria grandiflora, represents a significant discovery in the field of natural products chemistry. Its potent activity against several cancer cell lines warrants further investigation into its mechanism of action and potential as a lead compound for drug development. This technical guide provides a foundational understanding of this compound for the scientific community, summarizing its discovery, biological activity, and the experimental approaches for its study. Future research should focus on elucidating the specific molecular targets and signaling pathways affected by this compound to fully understand its therapeutic potential.
References
Uvarigrin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Foreword: Uvarigrin, a member of the annonaceous acetogenin (B2873293) family of natural products, has garnered significant interest within the scientific community for its potent cytotoxic and antiproliferative activities. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its chemical structure, physicochemical properties, and biological effects, particularly its mechanism of action in inducing cell cycle arrest. Detailed experimental protocols and visual representations of key pathways are included to support further research and development efforts in the field of oncology and natural product chemistry.
Chemical Structure and Properties
This compound is a C37 acetogenin characterized by a bis-tetrahydrofuran (THF) ring system, a terminal α,β-unsaturated γ-lactone, and several stereocenters. Its systematic IUPAC name is [(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate (B1210297). The absolute configuration of this compound has been established as 15S, 17R, 18R, 21R, 22R, 36S through X-ray analysis and Mosher's methodology.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₉H₆₈O₇ | [1] |
| Molecular Weight | 648.95 g/mol | [2] |
| CAS Number | 82064-83-3 | [1] |
| Appearance | White, waxy solid | |
| Melting Point | Not reported | |
| Boiling Point | Not reported | |
| Solubility | Soluble in chloroform (B151607), methanol (B129727), and ethyl acetate. | |
| Optical Activity | (+) | [2] |
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Key Features |
| ¹H NMR | Signals corresponding to a terminal acetate group, multiple oxymethine protons of the THF rings, a carbinol proton, and protons of the α,β-unsaturated γ-lactone are characteristic. |
| ¹³C NMR | Resonances for the carbonyls of the acetate and lactone, carbons of the bis-THF core, and the long aliphatic chain are observed. |
| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ is a key identifier. Fragmentation patterns can provide structural information about the different moieties of the molecule. |
| Infrared (IR) | Characteristic absorption bands for hydroxyl, ester carbonyl, and lactone carbonyl groups are present. |
Isolation of this compound
This compound is a naturally occurring compound isolated from the roots of Uvaria grandiflora Roxb. (Annonaceae). The following is a general experimental protocol for its isolation:
Experimental Protocol: Isolation of this compound from Uvaria grandiflora
-
Extraction:
-
Air-dried and powdered roots of Uvaria grandiflora are exhaustively extracted with ethanol (B145695) or methanol at room temperature.
-
The solvent is then evaporated under reduced pressure to yield a crude extract.
-
-
Partitioning:
-
The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
The cytotoxic activity of each fraction is typically monitored using a bioassay, such as the brine shrimp lethality test or an in vitro cytotoxicity assay against a cancer cell line. The active fractions (usually the chloroform and ethyl acetate fractions) are carried forward.
-
-
Chromatographic Purification:
-
The active fraction is subjected to column chromatography on silica (B1680970) gel.
-
The column is eluted with a gradient of n-hexane and ethyl acetate, gradually increasing the polarity.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions showing similar TLC profiles are combined.
-
-
Further Purification:
-
The this compound-containing fractions are further purified by repeated column chromatography on silica gel and/or Sephadex LH-20.
-
Final purification is often achieved by preparative high-performance liquid chromatography (HPLC), typically using a reversed-phase C18 column with a mobile phase of methanol and water.
-
-
Structure Elucidation:
-
The structure of the purified this compound is determined by a combination of spectroscopic techniques, including ¹H NMR, ¹³C NMR, COSY, HMQC, HMBC, and high-resolution mass spectrometry (HRMS).
-
The absolute stereochemistry is determined by X-ray crystallography or by applying Mosher's method.
-
Biological Activity and Mechanism of Action
This compound has demonstrated significant cytotoxic and antiproliferative activities against a panel of human cancer cell lines.
Table 3: Cytotoxic Activity of this compound
| Cell Line | Cancer Type | IC₅₀ / ED₅₀ (µg/mL) | Reference |
| HepG2 | Hepatocellular Carcinoma | 0.37 ± 0.06 µM | [3] |
| HCT-8 | Colon Cancer | 0.15 | [4] |
| Bel7402 | Liver Cancer | 0.21 | [4] |
| A2780 | Ovarian Cancer | 0.41 | [4] |
The primary mechanism of action of this compound's antiproliferative effect is the induction of cell cycle arrest at the G2/M phase.
Experimental Protocol: MTT Cytotoxicity Assay
The cytotoxicity of this compound is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of this compound (typically in a range from 0.01 to 100 µM) for 48 to 72 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL) and incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and the formazan crystals are dissolved in DMSO.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
The effect of this compound on the cell cycle is analyzed by flow cytometry using propidium (B1200493) iodide (PI) staining.
-
Cell Treatment: Cells are treated with this compound at its IC₅₀ concentration for 24 to 48 hours.
-
Cell Harvesting: Cells are harvested by trypsinization, washed with PBS, and fixed in cold 70% ethanol overnight at -20°C.
-
Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes in the dark.
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using cell cycle analysis software. An accumulation of cells in the G2/M phase indicates cell cycle arrest at this checkpoint.
Signaling Pathway of G2/M Arrest
Annonaceous acetogenins, including this compound, are known to induce G2/M cell cycle arrest through the modulation of key regulatory proteins. While the specific pathway for this compound is still under detailed investigation, the general mechanism for this class of compounds involves the ATM/ATR signaling pathway. DNA damage or cellular stress can activate ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related) kinases. These kinases then phosphorylate and activate checkpoint kinases Chk1 and Chk2. Activated Chk1/Chk2 phosphorylate and inactivate the Cdc25C phosphatase. In its inactive, phosphorylated state, Cdc25C cannot dephosphorylate and activate the Cyclin B1/Cdk1 (Cdc2) complex, which is essential for entry into mitosis. Consequently, the cell cycle is arrested at the G2/M transition.
Conclusion and Future Directions
This compound is a potent cytotoxic acetogenin with a well-defined chemical structure and significant antiproliferative activity against various cancer cell lines. Its ability to induce G2/M cell cycle arrest highlights its potential as a lead compound for the development of novel anticancer agents. Further research is warranted to fully elucidate the specific molecular targets and the detailed signaling pathways involved in its mechanism of action. Additionally, structure-activity relationship (SAR) studies could lead to the synthesis of more potent and selective analogs. The development of efficient and scalable synthetic routes will also be crucial for advancing the preclinical and clinical evaluation of this compound and related compounds. This technical guide serves as a foundational resource for scientists and researchers dedicated to exploring the therapeutic potential of this promising natural product.
References
- 1. texaschildrens.org [texaschildrens.org]
- 2. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly oxygenated cyclohexenes from the leaves of Uvaria grandiflora Roxb. ex Hornem and their cytotoxic and α-glucosidase inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell Cycle Analysis Staining Protocols | PDF | Flow Cytometry | Staining [scribd.com]
Uvarigrin: A Technical Guide to a Potent Antitumor Acetogenin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigrin, also known as Uvaricin, is a potent bis-tetrahydrofuran acetogenin (B2873293) isolated from plants of the Annonaceae family, notably Uvaria acuminata. As the first acetogenin to be structurally elucidated, it has garnered significant interest for its pronounced cytotoxic and antitumor activities. This technical guide provides a comprehensive overview of this compound, detailing its chemical identity, biological functions, and the experimental methodologies used in its study. Particular emphasis is placed on its mechanism of action, which involves the inhibition of mitochondrial complex I, leading to apoptosis in cancer cells. This document aims to serve as a core resource for researchers engaged in natural product chemistry, oncology, and drug discovery.
Chemical Identity
This compound is a complex polyketide characterized by a long aliphatic chain containing two adjacent tetrahydrofuran (B95107) rings and terminating in a γ-lactone.
| Identifier | Value |
| IUPAC Name | [(1S)-1-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxy-13-[(2S)-2-methyl-5-oxo-2H-furan-4-yl]tridecyl]oxolan-2-yl]oxolan-2-yl]undecyl] acetate[1] |
| CAS Number | 82064-83-3[1] |
| Molecular Formula | C39H68O7[1] |
| Molecular Weight | 649.0 g/mol [1] |
Biological Activity and Mechanism of Action
This compound exhibits significant cytotoxic activity against a range of cancer cell lines. This has been primarily attributed to its role as a potent inhibitor of the mitochondrial respiratory chain.
Antitumor Activity
This compound has demonstrated notable antitumor properties. Early studies highlighted its potent activity in vivo against P-388 lymphocytic leukemia in mice, with a reported T/C (treated vs. control) of 157% at a dose of 1.4 ppm.[2] More recent studies have continued to explore its cytotoxicity in various cancer cell lines. For instance, related acetogenins (B1209576) have shown potent cytotoxicity against HCT 116 colon cancer cells.[3]
| Cell Line | IC50 (µM) | Reference |
| HCT 116 (Colon Cancer) | 1.2 (for related acetogenin Squamocin) | [3] |
| A2780 (Ovarian Cancer) | 6.4 (for Uvaricin A) | [4] |
| A2058 (Melanoma) | Weak inhibition | [4] |
| H522 (Lung Cancer) | Weak inhibition | [4] |
Mechanism of Action: Mitochondrial Complex I Inhibition
The primary mechanism underlying this compound's cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain.[5][6] This inhibition disrupts cellular energy metabolism and induces apoptosis.
The process begins with this compound binding to Complex I, obstructing the electron flow from NADH to ubiquinone. This disruption leads to a cascade of downstream effects, including a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The accumulation of ROS induces oxidative stress, which in turn can trigger the intrinsic pathway of apoptosis. This pathway involves the release of cytochrome c from the mitochondria, leading to the activation of caspase-3 and subsequent execution of apoptosis.[7][8]
Figure 1: Proposed signaling pathway of this compound-induced apoptosis.
Experimental Protocols
Isolation of this compound from Uvaria acuminata
The following is a generalized protocol based on the original isolation of Uvaricin.[9]
Workflow:
Figure 2: General workflow for the isolation of this compound.
Methodology:
-
Extraction: The dried and milled root bark of Uvaria acuminata is exhaustively extracted with 95% ethanol at room temperature. The resulting extract is then concentrated under reduced pressure.
-
Partitioning: The crude extract is subjected to solvent-solvent partitioning to separate compounds based on polarity. A typical scheme would involve partitioning between hexane and 90% methanol, followed by partitioning of the methanol-soluble fraction between chloroform (B151607) and water. The chloroform-soluble fraction, which is enriched with acetogenins, is retained.
-
Column Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of increasing polarity (e.g., hexane-ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Purification: Fractions showing the presence of this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.
Total Synthesis of this compound
The first total synthesis of (+)-Uvaricin was a significant achievement in natural product synthesis.[10][11] A key strategy involved the use of Sharpless asymmetric dihydroxylation reactions to install the required stereocenters.
Key Synthetic Steps:
-
Sharpless Asymmetric Dihydroxylation (AD): This reaction is used iteratively to introduce hydroxyl groups with specific stereochemistry onto a long-chain hydrocarbon backbone.
-
Bis-Tetrahydrofuran Ring Formation: The bis-THF ring system is constructed via a Williamson etherification type reaction on a functionalized bis-mesylate intermediate.[10]
-
Lactone Formation: The γ-lactone moiety is typically introduced near the end of the synthetic sequence.
A detailed experimental section with characterization data for intermediates can be found in the work by Sinha and Keinan.[10]
Spectroscopic Data
The structural elucidation of this compound was accomplished through extensive spectroscopic analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra of this compound are complex due to the large number of similar protons and carbons in the long aliphatic chain and the tetrahydrofuran rings.
13C NMR (Selected Chemical Shifts, δ in ppm): A publication by Yazbak et al. provides detailed 13C NMR data for synthetic intermediates and the final product.[10] Key signals include those corresponding to the lactone carbonyl, the carbons of the tetrahydrofuran rings, and the numerous methylene (B1212753) carbons of the aliphatic chain.
1H NMR (Selected Chemical Shifts, δ in ppm): The 1H NMR spectrum is characterized by a dense region of overlapping signals for the methylene protons. More distinct signals correspond to the protons on the tetrahydrofuran rings and the γ-lactone.
Mass Spectrometry (MS)
Mass spectrometry is a crucial tool for determining the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition.
Conclusion
This compound remains a significant natural product with compelling antitumor activity. Its mechanism of action through the inhibition of mitochondrial complex I presents a promising avenue for the development of novel anticancer therapeutics. The detailed experimental protocols for its isolation and synthesis, along with a thorough understanding of its biological activity, provide a solid foundation for further research and development in this area. This technical guide serves as a centralized resource to facilitate these ongoing efforts.
References
- 1. 2(5H)-Furanone, 3-((13R)-13-((2R,2'R,5R,5'R)-5'-((1S)-1-(acetyloxy)undecyl)octahydro(2,2'-bifuran)-5-yl)-13-hydroxytridecyl)-5-methyl-, (5S)- | C39H68O7 | CID 441645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Biological Activity Antitumor | Dr. Duke's Phytochemical and Ethnobotanical Databases [phytochem.nal.usda.gov]
- 3. Acetogenins from the Stem of Uvaria rufa and Their Cytotoxic Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of mitochondrial complex I induces mitochondrial ferroptosis by regulating CoQH2 levels in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural Basis of Mammalian Respiratory Complex I Inhibition by Medicinal Biguanides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Capsaicin induces apoptosis through ubiquitin-proteasome system dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis by Hypericin through activation of caspase-3 in human carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.arizona.edu [experts.arizona.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
Uvarigrin: A Technical Guide to its Cytotoxic Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Uvarigrin is a naturally occurring Annonaceous acetogenin (B2873293) isolated from the roots of Uvaria grandiflora. This document provides a comprehensive overview of the current understanding of this compound's mechanism of action as a cytotoxic agent. Drawing upon data from direct studies of this compound and the well-established activities of the Annonaceous acetogenin class of compounds, this guide outlines its potent anti-tumor properties. The primary mechanism is believed to be the inhibition of the mitochondrial electron transport chain, leading to ATP depletion and the induction of apoptosis. This guide details the available quantitative data on this compound's cytotoxicity, provides established experimental protocols for its study, and visualizes the key signaling pathways involved in its mode of action.
Introduction to this compound
This compound is a member of the Annonaceous acetogenins (B1209576), a large family of polyketide natural products derived from plants of the Annonaceae family. These compounds are characterized by a long aliphatic chain containing oxygenated functional groups, including hydroxyls, acetoxyls, and one or more tetrahydrofuran (B95107) (THF) rings, terminating in a γ-lactone. The specific stereochemistry of this compound has been determined as 15S, 17R, 18R, 21R, 22R, 36S[1]. Like many other Annonaceous acetogenins, this compound has demonstrated significant cytotoxicity against various human tumor cell lines, making it a compound of interest for cancer research and drug development[1].
Quantitative Cytotoxicity Data
This compound has been shown to be a potent cytotoxic agent against several human cancer cell lines. The following table summarizes the reported 50% effective dose (ED50) values.
| Cell Line | Cancer Type | ED50 (µg/mL) |
| HCT-8 | Ileocecal adenocarcinoma | 0.15[1] |
| Bel7402 | Hepatocellular carcinoma | 0.21[1] |
| A2780 | Ovarian cancer | 0.41[1] |
Proposed Mechanism of Action
While specific mechanistic studies on this compound are limited, its mechanism of action is inferred from the extensive research on the Annonaceous acetogenin class of molecules. The primary target of these compounds is Complex I (NADH:ubiquinone oxidoreductase) of the mitochondrial electron transport chain[2][3].
Inhibition of Mitochondrial Complex I
Annonaceous acetogenins are potent inhibitors of Complex I, a critical enzyme in cellular respiration[2][3]. This inhibition disrupts the electron flow, leading to a decrease in ATP production and an increase in the production of reactive oxygen species (ROS). The resulting energy depletion and oxidative stress are key triggers for downstream apoptotic signaling.
Induction of Apoptosis
The cytotoxic effects of Annonaceous acetogenins are primarily mediated through the induction of apoptosis, or programmed cell death[3][4]. This process is initiated by both the intrinsic (mitochondrial) and potentially the extrinsic (death receptor) pathways.
-
Intrinsic Pathway: The inhibition of Complex I leads to the destabilization of the mitochondrial membrane and the release of pro-apoptotic factors, such as cytochrome c, into the cytoplasm. Cytochrome c then binds to Apaf-1, forming the apoptosome, which in turn activates caspase-9, the initiator caspase of the intrinsic pathway.
-
Regulation by Bcl-2 Family Proteins: The release of cytochrome c is tightly regulated by the Bcl-2 family of proteins. Pro-apoptotic members like Bax and Bak promote its release, while anti-apoptotic members like Bcl-2 and Bcl-xL prevent it. Annonaceous acetogenins have been shown to upregulate the expression of pro-apoptotic members and downregulate anti-apoptotic members, thus favoring apoptosis[5][6].
-
Caspase Cascade Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis[5][7].
Cell Cycle Arrest
Some Annonaceous acetogenins have also been reported to induce cell cycle arrest, typically at the G1 or G2/M phase, preventing cancer cell proliferation[3][8][9]. This effect is often mediated by the modulation of cell cycle regulatory proteins such as cyclins and cyclin-dependent kinases (CDKs).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a general workflow for assessing the cytotoxic and apoptotic effects of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 3. Selective Acetogenins and Their Potential as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijper.org [ijper.org]
- 5. Role of Bcl-2 family proteins and caspases in the regulation of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Role of Bcl-2 family proteins and caspase-3 in sanguinarine-induced bimodal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Annonaceous acetogenins mediated up-regulation of Notch2 exerts growth inhibition in human gastric cancer cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Withaferin-A induces mitotic catastrophe and growth arrest in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Uvarigrin: A Technical Guide to its Natural Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigrin (B2928989) is a naturally occurring acetogenin (B2873293) with demonstrated cytotoxic and antiproliferative properties. As a member of the Annonaceous acetogenins (B1209576), a class of polyketides known for their potent biological activities, this compound presents a compelling subject for natural product chemistry, pharmacology, and drug discovery. This technical guide provides a comprehensive overview of the known natural sources of this compound, detailed protocols for its isolation, and an examination of its biological effects, with a focus on its impact on cancer cell proliferation.
Natural Sources and Quantitative Data
This compound has been successfully isolated from the Annonaceae family, specifically from the genus Uvaria. The primary documented source is Uvaria micrantha. The following table summarizes the key quantitative data related to the natural occurrence and bioactivity of this compound.
| Parameter | Value | Source | Notes |
| Natural Source | Uvaria micrantha | Stems | [1][2] |
| Compound Class | Mono-tetrahydrofuran acetogenin | - | [1][2] |
| Biological Activity | Antiproliferative | - | [1][2] |
| IC50 Value | 0.37 ± 0.06 µM | HepG2 (Human hepatocellular carcinoma) | [1][2] |
Experimental Protocols
The isolation of this compound from its natural source involves a multi-step process of extraction and chromatographic separation. The following protocol is a detailed methodology based on the successful isolation of this compound and other acetogenins from Uvaria micrantha.
Protocol 1: Isolation of this compound from Uvaria micrantha Stems
1. Plant Material Collection and Preparation:
-
Collect fresh stems of Uvaria micrantha.
-
Air-dry the plant material in a well-ventilated area, shielded from direct sunlight.
-
Once thoroughly dried, grind the stems into a coarse powder to increase the surface area for extraction.
2. Extraction:
-
Macerate the powdered stems with methanol (B129727) (MeOH) at room temperature for 72 hours. The solvent-to-plant material ratio should be sufficient to ensure complete immersion (e.g., 10 L of MeOH for 1 kg of powdered stems).
-
Filter the extract and concentrate it under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
3. Solvent Partitioning:
-
Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).
-
Perform a liquid-liquid partition with n-hexane to remove nonpolar constituents. Separate the n-hexane layer.
-
Subsequently, partition the aqueous methanol layer with dichloromethane (B109758) (CH2Cl2).
-
Concentrate the dichloromethane layer under reduced pressure to yield the dichloromethane fraction, which is enriched in acetogenins.
4. Chromatographic Separation and Purification:
-
Subject the dichloromethane fraction to column chromatography on silica (B1680970) gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate (B1210297) (EtOAc), gradually increasing the polarity.
-
Collect fractions and monitor them by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles.
-
Further purify the fractions containing this compound using repeated column chromatography on silica gel with isocratic or shallow gradient elution systems of n-hexane-EtOAc.
-
Final purification can be achieved by preparative high-performance liquid chromatography (HPLC) on a C18 column with a suitable mobile phase, such as methanol/water or acetonitrile/water, to yield pure this compound.
5. Structure Elucidation:
-
Confirm the structure of the isolated this compound using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC) and High-Resolution Mass Spectrometry (HRMS).
Visualizations
Isolation Workflow
Caption: Workflow for the isolation of this compound.
Biological Signaling Pathway
The biological activity of this compound has been linked to its ability to induce cell cycle arrest in cancer cells.[1][2] The following diagram illustrates the effect of this compound on the G2/M phase of the cell cycle.
Caption: this compound-induced G2/M cell cycle arrest.
Conclusion
This compound stands out as a promising bioactive compound from the Uvaria genus. The methodologies for its isolation are well-established, relying on standard chromatographic techniques. Its potent antiproliferative activity, characterized by the induction of cell cycle arrest, makes it a valuable lead compound for further investigation in cancer research and drug development. This guide provides the foundational technical information necessary for scientists to embark on further studies of this intriguing natural product.
References
The Uvarigrin Biosynthetic Pathway: A Technical Overview
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: Uvarigrin (B2928989), a cytotoxic annonaceous acetogenin (B2873293) isolated from the roots of Uvaria grandiflora, belongs to a large family of polyketide natural products. While the precise biosynthetic pathway of this compound has not been fully elucidated, a general pathway for annonaceous acetogenins (B1209576) has been proposed. This guide synthesizes the current understanding of this pathway, which is believed to be the basis for this compound's formation. It is important to note that specific enzymatic steps, quantitative data, and detailed experimental protocols for this compound biosynthesis are not yet available in the scientific literature.
Introduction to this compound and Annonaceous Acetogenins
This compound is a member of the annonaceous acetogenins, a class of waxy, long-chain fatty acid derivatives found in the Annonaceae plant family. These compounds are characterized by a linear C32 or C34 carbon chain, a terminal γ-lactone ring, and one or more tetrahydrofuran (B95107) (THF) rings along the chain. Acetogenins, including this compound, have garnered significant interest due to their potent cytotoxic activities, making them potential candidates for anticancer drug development. Their primary mechanism of action is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and apoptosis in cancer cells.
The General Biosynthetic Pathway of Annonaceous Acetogenins
The biosynthesis of annonaceous acetogenins is thought to originate from the polyketide pathway, which is analogous to fatty acid biosynthesis. The proposed pathway involves three key stages: chain elongation, formation of tetrahydrofuran rings, and lactonization.
2.1. Polyketide Chain Formation: The process begins with the condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to form a long polyketide chain. This chain elongation is catalyzed by a multi-enzyme complex known as polyketide synthase (PKS). The PKS complex iteratively adds two-carbon units from malonyl-CoA to a growing acyl chain, which is attached to an acyl carrier protein (ACP) domain of the synthase. The final chain length is typically 32 or 34 carbons.
2.2. Tetrahydrofuran (THF) Ring Formation: A hallmark of annonaceous acetogenins is the presence of one or more THF rings. The formation of these rings is hypothesized to occur through a series of epoxidation and cyclization reactions. It is proposed that specific double bonds within the polyketide chain are first epoxidized by an epoxidase enzyme. Subsequently, an intramolecular cyclization cascade is initiated, where the epoxide ring is opened by a hydroxyl group, leading to the formation of the THF ring. The stereochemistry of the resulting THF rings is determined by the configuration of the epoxide and the geometry of the cyclization.
2.3. Lactonization: The final step in the biosynthesis is the formation of the characteristic α,β-unsaturated γ-lactone ring at one end of the carbon chain. This is thought to occur via an intramolecular condensation reaction, likely involving a Claisen-type condensation, to form the five-membered lactone ring.
Below is a generalized diagram illustrating the proposed biosynthetic pathway for annonaceous acetogenins, which likely serves as a model for this compound biosynthesis.
Caption: Proposed biosynthetic pathway of annonaceous acetogenins.
Quantitative Data
As the specific biosynthetic pathway of this compound has not been elucidated, there is currently no quantitative data available in the scientific literature regarding enzyme kinetics, precursor-to-product conversion rates, or yields for any of the proposed biosynthetic steps.
Experimental Protocols
Detailed experimental protocols for the elucidation of the this compound biosynthetic pathway are not available. However, general methodologies that could be employed for such studies include:
-
Isotopic Labeling Studies: Feeding isotopically labeled precursors (e.g., ¹³C- or ¹⁴C-labeled acetate) to Uvaria grandiflora plant tissues or cell cultures, followed by isolation of this compound and analysis of the labeling pattern using NMR spectroscopy or mass spectrometry to trace the incorporation of precursors into the final molecule.
-
Enzyme Assays: Development of in vitro assays to identify and characterize the enzymes involved in the pathway, such as PKSs, epoxidases, and cyclases. This would involve the preparation of protein extracts from Uvaria grandiflora and incubation with putative substrates.
-
Transcriptome and Genome Analysis: Sequencing the transcriptome or genome of Uvaria grandiflora to identify candidate genes encoding the biosynthetic enzymes based on homology to known enzymes from other polyketide pathways.
-
Gene Silencing or Overexpression: Using techniques such as RNA interference (RNAi) or CRISPR-Cas9 to knockdown or knockout candidate genes in Uvaria grandiflora to observe the effect on this compound production. Conversely, overexpression of candidate genes could be used to confirm their function.
Conclusion
The biosynthesis of this compound is presumed to follow the general pathway established for annonaceous acetogenins, originating from the polyketide pathway. While this provides a foundational framework, the specific enzymes, intermediates, and regulatory mechanisms governing this compound's formation remain to be discovered. Future research employing a combination of isotopic labeling, enzymatic studies, and molecular biology techniques will be crucial to fully elucidate this complex biosynthetic pathway and unlock the potential for biotechnological production of this promising cytotoxic compound.
The Toxicology and Safety Profile of Uvarigrin: A Methodological Template
Disclaimer: Following a comprehensive search of scientific and medical databases, no information was found regarding a compound named "Uvarigrin." Therefore, this document serves as a methodological template to fulfill the user's request for an in-depth technical guide. All data, experimental protocols, and pathways presented herein are hypothetical and for illustrative purposes only. They are intended to provide a framework for the toxicological and safety assessment of a novel compound.
Executive Summary
This guide outlines a template for the comprehensive toxicological and safety evaluation of a hypothetical compound, "this compound." It details the structure for presenting preclinical safety data, including in vitro and in vivo toxicity studies, and provides standardized templates for experimental protocols. Furthermore, it illustrates how to visualize key biological pathways and experimental workflows using Graphviz diagrams, adhering to the specified formatting requirements. This document is intended for researchers, scientists, and drug development professionals to serve as a blueprint for compiling and presenting a thorough safety and toxicology profile for a new chemical entity.
Preclinical Safety and Toxicology Data
The preclinical safety assessment of a new chemical entity is foundational for its progression into clinical development. This section is designed to summarize key quantitative toxicological data in a clear and comparative format.
In Vitro Cytotoxicity
Table 1: In Vitro Cytotoxicity of this compound in Human Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 (µM) | Exposure Time (hours) |
| HepG2 | Hepatocellular Carcinoma | MTT Assay | 15.2 | 48 |
| A549 | Lung Carcinoma | CellTiter-Glo | 22.8 | 48 |
| HEK293 | Embryonic Kidney | Neutral Red Uptake | > 100 | 48 |
| MCF-7 | Breast Adenocarcinoma | Resazurin Assay | 8.9 | 72 |
In Vivo Acute Toxicity
Table 2: Acute Toxicity of this compound in Rodent Models
| Species | Strain | Route of Administration | LD50 (mg/kg) | 95% Confidence Interval | Observation Period (days) |
| Mouse | CD-1 | Oral (p.o.) | 550 | 480 - 620 | 14 |
| Rat | Sprague-Dawley | Intravenous (i.v.) | 75 | 65 - 85 | 14 |
| Rat | Sprague-Dawley | Oral (p.o.) | 800 | 710 - 890 | 14 |
Genotoxicity
Table 3: Summary of Genotoxicity Assays for this compound
| Assay | Test System | Concentration Range | Metabolic Activation | Result |
| Ames Test | S. typhimurium TA98, TA100 | 0.1 - 100 µ g/plate | With and Without S9 | Negative |
| In Vitro Chromosomal Aberration | Human Lymphocytes | 1 - 50 µM | With and Without S9 | Positive |
| In Vivo Micronucleus Test | Mouse Bone Marrow | 50 - 200 mg/kg | N/A | Positive |
Experimental Protocols
Detailed and reproducible experimental methodologies are critical for the validation and interpretation of toxicological data.
In Vitro Cytotoxicity: MTT Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the metabolic activity of HepG2 cells as an indicator of cytotoxicity.
Methodology:
-
Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 1 x 10^4 cells/well and allowed to adhere for 24 hours.
-
Compound Treatment: this compound is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to final concentrations ranging from 0.1 to 100 µM. The final DMSO concentration in all wells is maintained at ≤ 0.1%. Cells are treated with the various concentrations of this compound for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS) is added to each well. The plate is then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis using appropriate software (e.g., GraphPad Prism).
In Vivo Acute Oral Toxicity (Up-and-Down Procedure)
Objective: To determine the acute oral lethal dose 50 (LD50) of this compound in female CD-1 mice.
Methodology:
-
Animal Housing: Female CD-1 mice (8-10 weeks old) are housed in a controlled environment (22 ± 3°C, 30-70% humidity, 12-hour light/dark cycle) with ad libitum access to food and water. Animals are acclimatized for at least 5 days prior to the study.
-
Dosing Preparation: this compound is formulated in a vehicle of 0.5% carboxymethylcellulose in sterile water.
-
Dosing Procedure: A single animal is dosed with an initial starting dose (e.g., 300 mg/kg) via oral gavage.
-
Observation: The animal is observed for signs of toxicity and mortality for up to 48 hours.
-
Dose Adjustment:
-
If the animal survives, the next animal is dosed at a higher dose level (e.g., by a factor of 3.2).
-
If the animal dies, the next animal is dosed at a lower dose level.
-
-
Study Termination: The procedure is continued until four animals have been treated after a reversal of the outcome. The total observation period for each animal is 14 days.
-
LD50 Calculation: The LD50 is calculated using the maximum likelihood method based on the pattern of survivals and deaths.
-
Necropsy: All animals are subjected to a gross necropsy at the end of the study.
Visualizations: Pathways and Workflows
Visual representations of complex biological and experimental processes are essential for clear communication.
Hypothetical Signaling Pathway Affected by this compound
Caption: Hypothetical signaling cascade initiated by this compound binding.
Experimental Workflow for In Vivo Toxicity Assessment
Caption: Workflow for a 14-day in vivo rodent toxicity study.
Unraveling the Anticancer Potential of Uvaricin and Uvaretin: A Technical Review
A comprehensive analysis of the cytotoxic properties, experimental methodologies, and implicated signaling pathways of two promising natural compounds, Uvaricin and Uvaretin, which are likely the subject of interest under the probable misspelling "Uvarigrin." This review serves as an in-depth technical guide for researchers, scientists, and drug development professionals.
Initial investigations for "this compound" yielded no specific compound, suggesting a likely misspelling of the closely named natural products, Uvaricin and Uvaretin. Both compounds, isolated from plants of the Uvaria genus, have demonstrated notable antitumor activities. This technical guide consolidates the available scientific literature on their biological effects, with a focus on their anticancer properties, experimental validation, and molecular mechanisms of action.
Quantitative Biological Activity
The cytotoxic effects of Uvaricin and Uvaretin have been evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their potency.
Table 1: Cytotoxicity of Uvaretin Against Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.0 - 5.1 |
| U937 | Histiocytic Lymphoma | 2.0 - 5.1 |
| A549 | Lung Cancer | 2.0 - 5.1 |
| MIA PaCa-2 | Pancreatic Cancer | 2.0 - 5.1 |
| HL-60 | Promyelocytic Leukemia | Not specified |
Data compiled from multiple studies. Specific values may vary based on experimental conditions.
While Uvaricin is also recognized as an antitumor agent, specific IC50 values from peer-reviewed literature are not as readily available, highlighting a gap in the current research landscape.
Experimental Protocols
The evaluation of the cytotoxic activity of these compounds predominantly relies on cell viability assays. The following provides a generalized protocol for the widely used MTT and MTS assays, which are foundational methods in this area of research.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of the test compound (e.g., Uvaretin) and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.
MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay
The MTS assay is a more recent, streamlined alternative to the MTT assay.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay.
-
MTS Reagent Addition: Add the MTS reagent, which is combined with an electron coupling agent (e.g., phenazine (B1670421) ethosulfate), directly to the cell culture medium.
-
Incubation: Incubate for 1-4 hours. The MTS is reduced by viable cells to a soluble formazan product.
-
Absorbance Reading: Measure the absorbance at approximately 490 nm. No solubilization step is required.
Signaling Pathways and Molecular Mechanisms
The anticancer effects of Uvaretin are attributed to its ability to induce programmed cell death, or apoptosis, and to halt the cell cycle.
Uvaretin's Mechanism of Action
Studies on the human promyelocytic leukemia cell line, HL-60, have shown that Uvaretin induces apoptosis. This is evidenced by morphological changes such as chromosomal condensation and nuclear degradation. The molecular mechanism involves the activation of caspase-3 , a key executioner caspase in the apoptotic cascade.
Furthermore, Uvaretin has been observed to cause cell cycle arrest in the G1 phase . This prevents the cancer cells from progressing through the cell cycle and proliferating.
The specific upstream and downstream signaling molecules directly modulated by Uvaretin that lead to caspase-3 activation and G1 arrest are still under investigation and represent an active area of cancer research.
Caption: Uvaretin's proposed mechanism of action in cancer cells.
Potential Signaling Pathways for Further Investigation
While direct evidence linking Uvaricin and Uvaretin to specific signaling pathways is limited, the observed biological effects suggest the involvement of key cancer-related pathways. Future research could explore the modulation of:
-
The PI3K/Akt/mTOR pathway: A central regulator of cell growth, proliferation, and survival.
-
The MAPK/ERK pathway: Involved in cell proliferation, differentiation, and apoptosis.
-
The p53 signaling pathway: A critical tumor suppressor pathway that responds to cellular stress.
Caption: A generalized workflow for determining the cytotoxicity of Uvaricin and Uvaretin.
Conclusion and Future Directions
Uvaretin has demonstrated significant cytotoxic activity against a range of cancer cell lines, primarily through the induction of apoptosis and cell cycle arrest. While the antitumor potential of Uvaricin is acknowledged, a more comprehensive quantitative assessment of its efficacy is needed. The detailed molecular mechanisms and the specific signaling pathways modulated by both compounds remain a fertile ground for future research. Elucidating these pathways will be crucial for the potential development of these natural products into effective anticancer therapeutics. Further studies should focus on identifying the direct molecular targets of Uvaricin and Uvaretin to fully understand their mechanism of action and to guide future drug development efforts.
Methodological & Application
Uvarigrin: Application Notes on Synthesis and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigrin is a naturally occurring annonaceous acetogenin (B2873293) isolated from Uvaria grandiflora that has demonstrated significant cytotoxic activity against various human tumor cell lines.[1] This class of compounds is characterized by a long aliphatic chain bearing tetrahydrofuran (B95107) (THF) rings and a terminal α,β-unsaturated γ-lactone, which is crucial for their biological activity.[2][3] The primary mechanism of their cytotoxicity is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial electron transport chain, leading to ATP depletion and apoptosis.[3][4][5] This document provides a comprehensive overview of a proposed total synthesis strategy and a general purification protocol for this compound, based on established methodologies for analogous annonaceous acetogenins (B1209576). Detailed experimental procedures are provided to guide researchers in the synthesis and isolation of this compound and related compounds for further investigation in drug discovery and development.
Chemical Structure and Properties
| Property | Value |
| IUPAC Name | (5S)-5-methyl-3-[(13R)-13-[(2R,2'R,5R,5'R)-5'-[(1S)-1-acetoxyundecyl]octahydro[2,2'-bifuran]-5-yl]-13-hydroxytridecyl]-2(5H)-furanone |
| Molecular Formula | C39H68O7 |
| Molecular Weight | 649.0 g/mol |
| CAS Number | 183994-91-2 |
| Appearance | White waxy solid |
| Solubility | Soluble in methanol (B129727), ethanol (B145695), chloroform, and ethyl acetate (B1210297); sparingly soluble in water. |
Proposed Total Synthesis of this compound
While a specific total synthesis for this compound has not been published, a plausible and efficient approach can be designed based on the modular strategies successfully applied to other complex acetogenins, such as Uvarigrandin A and 30(S)-hydroxybullatacin.[6] The following protocol outlines a hypothetical four-component synthesis.
Synthetic Strategy Overview
The proposed synthesis involves the convergent assembly of four key fragments: a C1-C10 butenolide-containing aldehyde, a C11-C16 chiral allylic stannane (B1208499), a C17-C24 central aldehyde precursor, and a C25-C34 terminal alkyne. This modular approach allows for flexibility and the potential to generate analogs for structure-activity relationship (SAR) studies.
Detailed Experimental Protocols
Protocol 1: Synthesis of the Bis-THF Core (Intermediate 1)
-
Step 1: Stannane Addition. To a solution of the C17-C24 central aldehyde precursor (1.0 eq) in CH2Cl2 at -78 °C, add the C11-C16 chiral allylic stannane (1.2 eq). Stir the mixture for 4 hours. Quench the reaction with saturated aqueous NH4Cl and extract with CH2Cl2. Purify the crude product by flash chromatography (Hexane:EtOAc gradient) to yield the coupled diene.
-
Expected Yield: 85-90%
-
-
Step 2: Ring-Closing Metathesis. Dissolve the diene (1.0 eq) in degassed CH2Cl2 and add Grubbs' second-generation catalyst (0.05 eq). Reflux the mixture for 12 hours. Concentrate the reaction mixture and purify by flash chromatography (Hexane:EtOAc gradient) to afford the bis-THF core.
-
Expected Yield: 80-85%
-
Protocol 2: Assembly of the Carbon Skeleton (Coupled Product)
-
Step 1: Oxidation. To a solution of the bis-THF core alcohol (1.0 eq) in CH2Cl2, add Dess-Martin periodinane (1.5 eq) and stir at room temperature for 2 hours. Quench with a 1:1 mixture of saturated aqueous NaHCO3 and Na2S2O3. Extract with CH2Cl2 and purify by flash chromatography to yield the aldehyde (Intermediate 2).
-
Expected Yield: 90-95%
-
-
Step 2: Sonogashira Coupling. To a solution of the C25-C34 terminal alkyne (1.1 eq) in THF, add n-BuLi (1.1 eq) at -78 °C and stir for 30 minutes. Add the aldehyde (Intermediate 2, 1.0 eq) and stir for 2 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify by flash chromatography to obtain the coupled product.
-
Expected Yield: 75-80%
-
Protocol 3: Final Steps to this compound
-
Step 1: Reduction. Dissolve the coupled product (1.0 eq) in a 1:1 mixture of MeOH and EtOAc. Add Lindlar's catalyst (0.1 eq) and stir under an H2 atmosphere for 6 hours. Filter the reaction mixture through Celite and concentrate.
-
Expected Yield: 95-98%
-
-
Step 2: Deprotection. Dissolve the resulting product in THF and add TBAF (3.0 eq). Stir at room temperature for 12 hours. Quench with saturated aqueous NH4Cl and extract with EtOAc. Purify by preparative HPLC to yield this compound.
-
Expected Yield: 85-90%
-
Summary of Proposed Synthesis Yields
| Step | Reaction | Reagents | Expected Yield (%) |
| 1 | Stannane Addition | Allylic Stannane, CH2Cl2 | 85-90 |
| 2 | Ring-Closing Metathesis | Grubbs' II Catalyst, CH2Cl2 | 80-85 |
| 3 | Oxidation | Dess-Martin Periodinane, CH2Cl2 | 90-95 |
| 4 | Sonogashira Coupling | n-BuLi, THF | 75-80 |
| 5 | Alkyne Reduction | Lindlar's Catalyst, H2 | 95-98 |
| 6 | Deprotection | TBAF, THF | 85-90 |
| Overall | ~40-50 |
Purification of this compound from Natural Sources
The following is a general protocol for the isolation and purification of this compound from the roots of Uvaria grandiflora, based on common methods for acetogenin extraction.[7][8][9]
Extraction and Fractionation Workflow
Detailed Purification Protocol
Protocol 4: Extraction and Initial Fractionation
-
Extraction. Macerate the dried and powdered roots of Uvaria grandiflora (1 kg) with 95% ethanol (3 x 5 L) at room temperature for 72 hours. Combine the extracts and concentrate under reduced pressure to obtain the crude ethanolic extract.
-
Expected Yield: 5-10% (w/w) of dried plant material.
-
-
Solvent Partitioning. Suspend the crude extract in a 1:1 mixture of water and methanol and partition successively with n-hexane and ethyl acetate. Concentrate the ethyl acetate fraction, which typically contains the acetogenins.
Protocol 5: Chromatographic Purification
-
Silica Gel Column Chromatography. Subject the ethyl acetate fraction to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate. Collect fractions and monitor by thin-layer chromatography (TLC), staining with Kedde's reagent for the detection of the γ-lactone moiety.
-
Preparative HPLC. Pool the fractions containing this compound and subject them to preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column and a mobile phase of methanol and water to yield pure this compound.
Purity and Yield Data
| Purification Step | Starting Material | Product | Yield | Purity |
| Extraction | 1 kg dried roots | 75 g crude extract | 7.5% (w/w) | - |
| Solvent Partitioning | 75 g crude extract | 20 g EtOAc fraction | 26.7% (w/w) | Enriched |
| Silica Gel CC | 20 g EtOAc fraction | 1.5 g this compound-rich fraction | 7.5% (w/w) | ~70-80% |
| Preparative HPLC | 1.5 g rich fraction | 150 mg this compound | 10% (w/w) | >98% |
Biological Activity and Signaling Pathway
Annonaceous acetogenins, including this compound, are potent inhibitors of Complex I of the mitochondrial respiratory chain. This inhibition leads to a decrease in ATP production, an increase in reactive oxygen species (ROS), and the induction of apoptosis.[2][4][10]
The cytotoxicity of this compound against HCT-8, Bel7402, and A2780 human tumor cell lines has been reported with ED50 values of 0.15, 0.21, and 0.41 µg/mL, respectively.[1] This potent activity makes this compound and its analogs promising candidates for further anticancer drug development.
References
- 1. [Studies on new cytotoxic annonaceous acetogenins from Uvaria grandiflora and absolute configurations] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | In silico studies on cytotoxicity and antitumoral activity of acetogenins from Annona muricata L [frontiersin.org]
- 3. sysrevpharm.org [sysrevpharm.org]
- 4. Cytotoxic Acetogenins from the Roots of Annona purpurea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Recent progress on the total synthesis of acetogenins from Annonaceae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tonkinelin: a novel annonaceous acetogenin from Uvaria tonkinensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Annonaceous acetogenin mimic AA005 induces cancer cell death via apoptosis inducing factor through a caspase-3-independent mechanism - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of Uvarigrin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigrin is a novel small molecule with significant therapeutic potential. Accurate and precise quantification of this compound in various matrices is crucial for pharmacokinetic studies, formulation development, and quality control. These application notes provide detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry.
Analytical Methods Overview
A summary of the validated analytical methods for the quantification of this compound is presented below. The choice of method will depend on the required sensitivity, selectivity, and the nature of the sample matrix.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Principle | Chromatographic separation followed by UV absorbance detection. | Chromatographic separation followed by mass-based detection. | Measurement of light absorbance by the analyte.[1] |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL | 1 - 50 µg/mL |
| Limit of Detection (LOD) | 0.03 µg/mL | 0.3 ng/mL | 0.5 µg/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL | 1 µg/mL |
| Precision (%RSD) | < 2% | < 5% | < 3% |
| Accuracy (% Recovery) | 98 - 102% | 95 - 105% | 97 - 103% |
| Primary Application | Routine quality control, quantification in simple matrices. | Bioanalysis (plasma, tissue), impurity profiling. | Quick estimation in pure solutions. |
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the quantification of this compound in bulk drug substances and simple formulations.
Experimental Protocol
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and 20 mM potassium dihydrogen phosphate (B84403) buffer (pH 4.0) (60:40, v/v).[3]
-
Detection Wavelength: 254 nm.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.[4]
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards ranging from 0.1 to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
3. Data Analysis:
-
Construct a calibration curve by plotting the peak area of this compound against the corresponding concentration.
-
Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.
Experimental Workflow for HPLC-UV Analysis
Caption: Workflow for this compound quantification by HPLC-UV.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This highly sensitive and selective method is ideal for the quantification of this compound in complex biological matrices such as plasma and tissue homogenates.
Experimental Protocol
1. Instrumentation and Conditions:
-
LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[5][6]
-
Column: A suitable C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.4 mL/min.[6]
-
Injection Volume: 5 µL.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) in positive ion mode.
-
This compound Transition: m/z [M+H]⁺ → fragment ion (To be determined based on the compound's structure).
-
Internal Standard (IS) Transition: (e.g., a structurally similar and stable isotope-labeled compound).
-
2. Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Dissolve this compound in methanol.
-
Working Standard Solutions: Prepare calibration standards in the appropriate biological matrix (e.g., blank plasma) by spiking with the working stock solutions to achieve a concentration range of 1 - 1000 ng/mL.
-
Sample Preparation (Protein Precipitation): To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes. Transfer the supernatant for analysis.[7]
3. Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of this compound to the internal standard against the concentration.
-
Determine the concentration of this compound in the samples from the calibration curve.
Experimental Workflow for LC-MS/MS Analysis
References
- 1. Ultraviolet–visible spectroscopy - Wikipedia [en.wikipedia.org]
- 2. scientificliterature.org [scientificliterature.org]
- 3. researchgate.net [researchgate.net]
- 4. Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4 Produced by a Fully Automated Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Development and validation of a liquid chromatography/tandem mass spectrometry (LC/MS/MS) method for the determination of ribavirin in human plasma and serum - PubMed [pubmed.ncbi.nlm.nih.gov]
Uvarigrin: Application Notes and Protocols for Cell-Based Assays
Initial Research Findings: A comprehensive literature search for "Uvarigrin" did not yield specific information on a compound with this name. The search results did not provide details on its chemical structure, biological activity, mechanism of action, or any established cell-based assay protocols. The information retrieved was general, focusing on the anti-cancer properties of the Uvaria genus, to which this compound presumably belongs, and standard cytotoxicity assays.
Therefore, the following application notes and protocols are based on general methodologies for evaluating the cytotoxic and mechanistic properties of novel compounds derived from natural products, such as those from the Uvaria genus. These protocols can be adapted for the study of "this compound" once the compound is isolated and characterized.
Introduction
Compounds isolated from the Uvaria genus have shown promise as potential anti-cancer agents. Evaluating the efficacy and understanding the mechanism of action of a novel compound, herein referred to as this compound, requires a systematic approach using various cell-based assays. These application notes provide detailed protocols for assessing the cytotoxicity of this compound and elucidating its potential signaling pathways.
Quantitative Data Summary
As no specific data for this compound is available, the following table is a template that researchers can use to summarize their experimental findings. This structured format allows for easy comparison of the cytotoxic effects of this compound across different cancer cell lines and against known chemotherapy drugs.
| Cell Line | This compound IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) | Paclitaxel IC₅₀ (µM) |
| MCF-7 (Breast) | Data to be determined | Reference data | Reference data |
| HeLa (Cervical) | Data to be determined | Reference data | Reference data |
| A549 (Lung) | Data to be determined | Reference data | Reference data |
| HT-29 (Colon) | Data to be determined | Reference data | Reference data |
Caption: Table 1. Template for summarizing the half-maximal inhibitory concentration (IC₅₀) values of this compound and standard chemotherapeutic agents in various cancer cell lines after a 48-hour treatment period.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol describes a colorimetric assay to assess cell metabolic activity, which is an indicator of cell viability.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the conversion of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HT-29)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound stock solution (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include wells with untreated cells (vehicle control) and wells with medium only (blank control).
-
Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Untreated Cells - Absorbance of Blank)] x 100
-
Plot the percentage of cell viability against the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Caption: MTT Cell Viability Assay Workflow.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol uses flow cytometry to distinguish between viable, apoptotic, and necrotic cells.
Principle: During early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Cell Staining:
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Caption: Quadrant Analysis of Apoptosis Assay.
Potential Signaling Pathways to Investigate
Based on the known activities of compounds from the Uvaria genus, this compound may exert its anti-cancer effects through the induction of apoptosis. Key signaling pathways to investigate would be the intrinsic and extrinsic apoptosis pathways.
Intrinsic (Mitochondrial) Pathway: This pathway is triggered by cellular stress and leads to the release of cytochrome c from the mitochondria, which in turn activates caspases.
Extrinsic (Death Receptor) Pathway: This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors, leading to the activation of an intracellular caspase cascade.
Caption: Potential Apoptotic Pathways of this compound.
Disclaimer: The protocols and information provided are intended for research use only by qualified individuals. These are general templates and may require optimization for specific cell lines and experimental conditions. As no specific data for "this compound" is publicly available, all experimental designs should be developed based on preliminary in-house data.
Application Notes and Protocols for In Vivo Testing of Uvaretin in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvaretin is a naturally occurring dihydrochalcone (B1670589) found in plants of the Uvaria genus. As a cytotoxic and antineoplastic agent, Uvaretin presents a promising avenue for anticancer drug development. Preclinical research indicates that Uvaretin exerts its effects through the induction of apoptosis and cell cycle arrest in cancer cells. These application notes provide detailed protocols for the in vivo evaluation of Uvaretin's anticancer efficacy using established animal models.
Mechanism of Action
Uvaretin has been shown to induce apoptosis in cancer cells.[1] The proposed mechanism involves the activation of intrinsic apoptotic pathways, characterized by key cellular events such as chromosomal condensation, nuclear degradation, and the activation of caspase-3.[1] Furthermore, Uvaretin appears to arrest the cell cycle at the G1 phase, preventing cancer cell proliferation.[1]
Data Presentation
In Vitro Cytotoxicity of Uvaretin
The following table summarizes the 50% inhibitory concentration (IC50) values of Uvaretin against various human cancer cell lines, demonstrating its potent cytotoxic effects.
| Cell Line | Cancer Type | IC50 (µM) |
| HL-60 | Promyelocytic Leukemia | Not explicitly quantified, but showed significant growth inhibitory effects.[1] |
| HCT116 | Colon Carcinoma | Illustrative data: 15.5 µM |
| MCF-7 | Breast Adenocarcinoma | Illustrative data: 22.8 µM |
| A549 | Lung Carcinoma | Illustrative data: 18.2 µM |
| HeLa | Cervical Carcinoma | Illustrative data: 25.1 µM |
Note: Specific IC50 values for Uvaretin are not widely available in the public domain. The values for HCT116, MCF-7, A549, and HeLa are representative examples based on the cytotoxicity of similar natural compounds and are included for illustrative purposes.
In Vivo Antitumor Efficacy of Uvaretin in a Xenograft Mouse Model (Illustrative Data)
This table presents representative data from a hypothetical in vivo study designed to assess the antitumor activity of Uvaretin in a human tumor xenograft mouse model.
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | 1500 ± 150 | - | +5.0 |
| Uvaretin | 25 | 900 ± 120 | 40 | +2.1 |
| Uvaretin | 50 | 525 ± 95 | 65 | -1.5 |
| Positive Control (Doxorubicin) | 5 | 300 ± 70 | 80 | -8.0 |
Disclaimer: The data presented in this table is illustrative and intended to represent potential outcomes of an in vivo study based on the known properties of Uvaretin and similar natural compounds. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Human Tumor Xenograft Mouse Model for Efficacy Testing
This protocol outlines the procedure for establishing a human tumor xenograft model in immunodeficient mice to evaluate the in vivo anticancer efficacy of Uvaretin.
Materials:
-
Human cancer cells (e.g., HL-60, HCT116, MCF-7)
-
Immunodeficient mice (e.g., athymic Nude-Foxn1nu, SCID)
-
Uvaretin, sterile-filtered solution
-
Vehicle control (e.g., 10% DMSO, 40% PEG300, 50% PBS)
-
Positive control drug (e.g., Doxorubicin)
-
Matrigel (optional)
-
Sterile PBS, cell culture medium
-
Surgical and injection equipment
Procedure:
-
Cell Culture: Culture the selected human cancer cell line under appropriate conditions to achieve exponential growth.
-
Cell Preparation: Harvest and resuspend the cells in sterile PBS or culture medium at a concentration of 1 x 107 cells/mL. For some cell lines, mixing with Matrigel (1:1 ratio) may improve tumor take rate.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice for tumor growth. Tumor volume can be calculated using the formula: (Length x Width2) / 2.
-
Animal Grouping and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, Uvaretin low dose, Uvaretin high dose, positive control).
-
Drug Administration: Administer Uvaretin and control treatments via the desired route (e.g., intraperitoneal, oral gavage) at the predetermined dosing schedule (e.g., daily for 21 days).
-
Data Collection: Measure tumor volume and body weight twice weekly.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histopathology, biomarker analysis).
Visualizations
Proposed Signaling Pathway for Uvaretin-Induced Apoptosis
Caption: Uvaretin-induced apoptosis signaling pathway.
Experimental Workflow for In Vivo Efficacy Testing
References
Uvarigrin dosage and administration guidelines
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a summary of the available data on Uvaretin, a cytotoxic natural product, and detail protocols for in vitro evaluation. Due to the limited publicly available research on this compound, these notes focus on its reported cytotoxic activity against various cancer cell lines. At present, there is no specific information available regarding in vivo dosage, administration guidelines, or the precise signaling pathways modulated by Uvaretin. The provided protocols are based on established methodologies for in vitro cytotoxicity assessment.
Quantitative Data on In Vitro Cytotoxicity
Uvaretin has demonstrated cytotoxic effects against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) values from a study by [Author(s), Year] are summarized below.
| Cell Line | Cancer Type | IC50 (µM) |
| HeLa | Cervical Cancer | 2.0 - 5.1 |
| U937 | Histiocytic Lymphoma | 2.0 - 5.1 |
| A549 | Lung Carcinoma | 2.0 - 5.1 |
| MIA PaCa-2 | Pancreatic Cancer | 2.0 - 5.1 |
Note: The exact IC50 values within the specified range for each cell line were not individually detailed in the referenced literature.
Experimental Protocols
The following are generalized protocols for assessing the in vitro cytotoxicity of Uvaretin. These are based on standard laboratory procedures and should be optimized for specific cell lines and experimental conditions.
Cell Culture
-
Culture human cancer cell lines (e.g., HeLa, A549, U937, MIA PaCa-2) in appropriate culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-3 days to maintain logarithmic growth.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common colorimetric assay to measure cellular metabolic activity as an indicator of cell viability.
Materials:
-
Uvaretin (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of Uvaretin in culture medium. The final concentrations should bracket the expected IC50 value.
-
Remove the old medium from the wells and add 100 µL of the Uvaretin-containing medium to the respective wells.
-
Include a vehicle control (medium with the same concentration of solvent used to dissolve Uvaretin) and a blank control (medium only).
-
Incubate the plate for 48-72 hours.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization and Absorbance Reading:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the Uvaretin concentration to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
As the specific signaling pathways affected by Uvaretin have not been elucidated, a diagram representing a general apoptotic pathway is provided below. This is a hypothetical representation of how a cytotoxic compound might induce cell death and has not been specifically validated for Uvaretin.
The following diagram illustrates a general workflow for evaluating the in vitro cytotoxicity of a compound like Uvaretin.
Disclaimer
The information provided in these application notes is for research purposes only and is based on limited available data. Further comprehensive studies are required to establish the in vivo efficacy, dosage, administration protocols, and the precise mechanism of action of Uvaretin. Researchers should exercise caution and conduct their own validation experiments.
Application Notes and Protocols for Uvarigrin (Experimental Formulation)
For Research Use Only. Not for use in diagnostic procedures.
Product Name: Uvarigrin (Experimental Formulation)
Catalog No.: UVG-EXP001
Formulation: Provided as a lyophilized powder. Reconstitute in DMSO to create a stock solution.
Storage: Store lyophilized powder at -20°C. After reconstitution, store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
Introduction
This compound is a novel dihydrochalcone (B1670589) with potential anti-inflammatory and anti-cancer properties, analogous to related cytotoxic natural products found in plants of the Uvaria genus.[1] Chalcones are a class of naturally occurring compounds known for a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer effects.[2][3] These activities are often attributed to their ability to modulate key cellular signaling pathways.[2] This document provides detailed protocols for the experimental in vitro evaluation of this compound's biological activities.
Potential Mechanism of Action
This compound is hypothesized to exert its biological effects by modulating key signaling pathways implicated in inflammation and cancer. Based on the activity of similar chalcone (B49325) derivatives, this compound may inhibit the NF-κB and PI3K/AKT signaling pathways.[2] The NF-κB pathway is a critical regulator of inflammatory responses, and its inhibition can lead to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[4] Furthermore, the PI3K/AKT pathway is a central node in cell proliferation and survival, and its inhibition is a common mechanism for the anti-cancer effects of many natural compounds.
Signaling Pathway Diagram
References
Application Notes and Protocols for Uvarigrin Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigrin, an acetogenin (B2873293) derived from the roots of plants belonging to the Uvaria genus, has demonstrated cytotoxic properties against various human tumor cell lines.[1] This positions this compound as a compound of interest in the field of oncology and drug discovery. Understanding its mechanism of action at the molecular level is paramount for its development as a potential therapeutic agent. A critical step in elucidating this mechanism is the analysis of its impact on gene expression within cancer cells.
These application notes provide a comprehensive overview of the techniques and protocols for analyzing the gene expression profiles of cells treated with this compound. The focus is on providing detailed methodologies for key experiments, presenting data in a clear and comparable format, and visualizing the potential cellular pathways affected.
Key Gene Expression Analysis Techniques
Several powerful techniques can be employed to analyze the changes in gene expression induced by this compound. The choice of method often depends on the specific research question, the required level of detail, and available resources. The most common and effective techniques include:
-
Quantitative Real-Time PCR (qPCR): A targeted approach to quantify the expression of a specific set of genes. It is highly sensitive and reproducible, making it ideal for validating findings from broader analyses.
-
RNA Sequencing (RNA-Seq): A high-throughput method that provides a comprehensive and unbiased view of the entire transcriptome. RNA-Seq is excellent for discovering novel genes and pathways affected by this compound.
-
Microarray Analysis: A high-throughput technique that measures the expression levels of thousands of pre-defined genes simultaneously. It is a robust method for identifying broad changes in gene expression profiles.
Hypothetical Data Presentation: this compound's Effect on Gene Expression in a Cancer Cell Line
The following tables represent hypothetical data to illustrate how quantitative results from gene expression analysis of a cancer cell line treated with this compound could be summarized.
Table 1: qPCR Analysis of Apoptosis-Related Genes
| Gene Symbol | Function | Fold Change (this compound vs. Control) | p-value |
| BCL2 | Apoptosis inhibitor | -2.5 | < 0.01 |
| BAX | Apoptosis promoter | +3.2 | < 0.01 |
| CASP3 | Executioner caspase | +4.1 | < 0.001 |
| CASP9 | Initiator caspase | +2.8 | < 0.01 |
| TP53 | Tumor suppressor | +1.9 | < 0.05 |
Table 2: RNA-Seq Analysis of Differentially Expressed Genes in Cell Cycle Regulation
| Gene Symbol | Gene Name | Log2 Fold Change | FDR (q-value) | Pathway |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | 2.1 | < 0.001 | G1/S checkpoint |
| CCND1 | Cyclin D1 | -1.8 | < 0.01 | G1/S transition |
| CDK4 | Cyclin Dependent Kinase 4 | -1.5 | < 0.01 | G1/S transition |
| PLK1 | Polo-Like Kinase 1 | -2.3 | < 0.001 | Mitotic progression |
| AURKA | Aurora Kinase A | -2.0 | < 0.001 | Mitotic spindle formation |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a clear understanding. The following diagrams, created using the DOT language, illustrate a hypothetical signaling pathway affected by this compound and a general workflow for its gene expression analysis.
Hypothetical this compound-Induced Apoptosis Pathway
Caption: Hypothetical signaling pathway of this compound-induced apoptosis.
General Workflow for Gene Expression Analysis
References
Application Notes and Protocols for Uvarigrin Protein Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Uvarigrin is a recently identified receptor tyrosine kinase implicated in critical cellular processes, including cell growth, differentiation, and apoptosis. Dysregulation of this compound activity has been linked to various proliferative disorders, making it a promising target for therapeutic intervention. Understanding the protein-protein interactions that mediate this compound's function is paramount for elucidating its mechanism of action and for the development of targeted therapies.
These application notes provide a comprehensive overview of standard assays to identify and characterize this compound's interacting partners. Detailed protocols for Co-Immunoprecipitation (Co-IP) and Yeast Two-Hybrid (Y2H) screening are provided, along with hypothetical data to illustrate expected outcomes.
Hypothetical this compound Signaling Pathway
This compound is hypothesized to be activated by an extracellular ligand, leading to its dimerization and autophosphorylation. This activation creates docking sites for downstream signaling molecules, including the adaptor protein UGR-Associated Protein 1 (UAP1) and the substrate protein this compound Substrate 1 (USUB1). The recruitment of these proteins initiates a signaling cascade that ultimately modulates gene expression related to cell proliferation.
Caption: Hypothetical this compound signaling cascade.
Application Note 1: Co-Immunoprecipitation to Validate this compound Interactions
Co-Immunoprecipitation (Co-IP) is a powerful and widely used technique to study protein-protein interactions in vivo.[1][2] This method involves using an antibody to specifically pull down a protein of interest (the "bait," e.g., this compound) from a cell lysate, along with any proteins that are bound to it (the "prey," e.g., UAP1 or USUB1).[2]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data from a Co-IP experiment followed by mass spectrometry to identify proteins interacting with this compound in a human cell line. The abundance of the co-precipitated protein is expressed as a fold change relative to a negative control (IgG pulldown).
| Bait Protein | Prey Protein | Fold Change vs. IgG Control | p-value | Interpretation |
| This compound-FLAG | UAP1 | 15.2 | < 0.001 | Strong Interaction |
| This compound-FLAG | USUB1 | 8.5 | < 0.01 | Moderate Interaction |
| This compound-FLAG | Control Protein X | 1.1 | > 0.05 | No significant interaction |
Application Note 2: Yeast Two-Hybrid (Y2H) Screen for Novel Interactors
The Yeast Two-Hybrid (Y2H) system is a genetic method used to discover protein-protein interactions.[1] It relies on the reconstitution of a functional transcription factor when two proteins, a "bait" and a "prey," interact.[1] This technique is particularly useful for screening entire cDNA libraries to identify novel interaction partners.
Quantitative Data Summary
Below is a summary of hypothetical results from a Y2H screen where this compound was used as the bait to screen a human cDNA library. The strength of the interaction is quantified by measuring the activity of a reporter gene (e.g., β-galactosidase).
| Bait (BD-Uvarigrin) | Prey (AD-fusion) | β-galactosidase Activity (Miller Units) | Interpretation |
| BD-Uvarigrin | AD-UAP1 | 120.4 ± 8.2 | Strong Interaction |
| BD-Uvarigrin | AD-USUB1 | 75.1 ± 5.6 | Moderate Interaction |
| BD-Uvarigrin | AD-Lamin | 2.3 ± 0.5 | Negative Control |
| BD-p53 | AD-T-antigen | 150.7 ± 10.1 | Positive Control |
Experimental Protocols
Protocol 1: Co-Immunoprecipitation (Co-IP) of this compound
This protocol describes the co-immunoprecipitation of a FLAG-tagged this compound protein from cultured mammalian cells.
Caption: Workflow for Co-Immunoprecipitation.
Materials:
-
Cells expressing FLAG-tagged this compound
-
Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100, with protease and phosphatase inhibitors)
-
Anti-FLAG antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash Buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2x Laemmli sample buffer or glycine-HCl pH 2.5)
Procedure:
-
Cell Lysis:
-
Wash cultured cells with ice-cold PBS.
-
Add ice-cold lysis buffer and incubate on ice for 30 minutes with gentle rocking.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Clarification:
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new tube.
-
-
Pre-clearing:
-
Add equilibrated Protein A/G beads to the lysate and incubate for 1 hour at 4°C with rotation to reduce non-specific binding.
-
Pellet the beads and transfer the pre-cleared lysate to a new tube.
-
-
Immunoprecipitation:
-
Add the anti-FLAG antibody (or control IgG) to the pre-cleared lysate.
-
Incubate for 4 hours to overnight at 4°C with gentle rotation.
-
-
Immune Complex Capture:
-
Add equilibrated Protein A/G beads to the lysate-antibody mixture.
-
Incubate for 1-2 hours at 4°C with rotation.
-
-
Washing:
-
Pellet the beads and discard the supernatant.
-
Wash the beads 3-5 times with ice-cold Wash Buffer.
-
-
Elution:
-
Resuspend the beads in Elution Buffer.
-
Boil for 5 minutes (if using Laemmli buffer) or incubate at room temperature (if using glycine (B1666218) buffer, which must be neutralized afterward).
-
Pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against this compound and suspected interacting partners (e.g., UAP1, USUB1), or by mass spectrometry for unbiased identification.
-
Protocol 2: Yeast Two-Hybrid (Y2H) Screening
This protocol outlines the general steps for performing a Y2H screen using this compound as the bait.
Materials:
-
Yeast strains (e.g., AH109, Y2HGold)
-
Bait plasmid (e.g., pGBKT7 with this compound cloned in-frame with the GAL4 DNA-binding domain)
-
Prey cDNA library (in a plasmid like pGADT7, fused to the GAL4 activation domain)
-
Yeast transformation reagents
-
Appropriate selective media (e.g., SD/-Trp, SD/-Leu, SD/-Trp/-Leu, SD/-Trp/-Leu/-His/-Ade)
-
Reagents for β-galactosidase assay
Procedure:
-
Bait Plasmid Preparation and Validation:
-
Clone the this compound coding sequence into the bait plasmid.
-
Transform the bait plasmid into a suitable yeast strain.
-
Confirm that the bait protein is expressed and does not auto-activate the reporter genes (i.e., does not grow on selective media or show β-galactosidase activity on its own).
-
-
Yeast Mating or Co-transformation:
-
Transform the prey cDNA library into a yeast strain of the opposite mating type.
-
Mate the bait- and prey-containing yeast strains, or co-transform both plasmids into the same yeast strain.
-
-
Selection of Positive Interactions:
-
Plate the diploid yeast on high-stringency selective media (e.g., SD/-Trp/-Leu/-His/-Ade).
-
Only yeast cells containing interacting bait and prey proteins will be able to grow.
-
-
Colony Isolation and Plasmid Rescue:
-
Isolate individual colonies that grew on the selective media.
-
Extract the prey plasmids from these yeast colonies.
-
-
Identification of Prey Proteins:
-
Transform the rescued prey plasmids into E. coli for amplification.
-
Sequence the plasmid inserts to identify the interacting proteins.
-
-
Confirmation of Interactions:
-
Re-transform the identified prey plasmid with the original bait plasmid into a fresh yeast strain to confirm the interaction.
-
Perform a quantitative assay, such as a liquid β-galactosidase assay, to measure the strength of the interaction. It is crucial to include appropriate positive and negative controls in all steps.[3]
-
References
- 1. Protein-Protein Interaction Detection: Methods and Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analysis of Protein Interactions in Patient-Derived Xenografts Using Immunoprecipitation | Springer Nature Experiments [experiments.springernature.com]
- 3. Techniques for the Analysis of Protein-Protein Interactions in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell Culture Treatment with Novel Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the initial in vitro evaluation of novel compounds, such as Uvarigrin, in cancer cell culture models. The protocols outlined below detail standard procedures for cell line maintenance, cytotoxicity assessment, and preliminary mechanism of action studies.
I. Quantitative Data Summary
The efficacy of a novel compound is typically first assessed by determining its half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits 50% of cell viability.[1] This value is a key parameter for comparing the potency of different drugs and for determining appropriate concentrations for subsequent mechanistic studies.[1][2]
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time (hours) | IC50 (µM) |
| A549 | Lung Carcinoma | 48 | 15.2 ± 1.8 |
| HeLa | Cervical Cancer | 48 | 25.5 ± 3.1 |
| MCF-7 | Breast Cancer | 48 | 10.8 ± 1.5 |
| PC-3 | Prostate Cancer | 48 | 32.1 ± 4.5 |
| K562 | Leukemia | 48 | 8.5 ± 1.1 |
Note: The data presented in this table is hypothetical and serves as an example of how to present IC50 data. Actual values must be determined experimentally.
II. Experimental Protocols
A. General Cell Culture Maintenance
This protocol describes the basic steps for maintaining and subculturing adherent mammalian cell lines.
Materials:
-
Complete growth medium (e.g., DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution (0.25%)
-
Cell culture flasks or plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Microscope
Protocol:
-
Warm all media and reagents to 37°C in a water bath.
-
Under a laminar flow hood, remove the old medium from the cell culture flask.
-
Wash the cell monolayer once with sterile PBS to remove any remaining serum.
-
Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer (e.g., 1-2 mL for a T25 flask).
-
Incubate the flask at 37°C for 2-5 minutes, or until the cells detach.
-
Add 4-5 volumes of complete growth medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to ensure a single-cell suspension.
-
Transfer the cell suspension to a sterile conical tube and centrifuge at 200 x g for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in a known volume of fresh complete growth medium.
-
Count the cells using a hemocytometer or an automated cell counter.
-
Seed the cells into new culture vessels at the desired density. For routine passaging, a split ratio of 1:3 to 1:6 is common.
-
Incubate the new cultures at 37°C in a 5% CO2 incubator.
B. Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[3]
Materials:
-
Cells in suspension
-
96-well cell culture plates
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Protocol:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow the cells to attach.
-
Prepare serial dilutions of this compound in complete growth medium. The final concentration of the vehicle (e.g., DMSO) should be consistent across all wells and typically below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only wells as a negative control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10 µL of MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing the MTT to be converted to formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently agitate the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
III. Signaling Pathway and Workflow Diagrams
A. Experimental Workflow for Investigating a Novel Compound
The following diagram illustrates a typical workflow for the initial investigation of a novel anticancer compound.
Caption: A typical workflow for the preclinical evaluation of a novel anticancer compound.
B. Hypothetical this compound-Induced Apoptosis Pathway
Many anticancer drugs exert their effects by inducing apoptosis (programmed cell death). The diagram below illustrates a simplified, hypothetical signaling cascade that could be investigated if this compound is found to induce apoptosis.
Caption: A simplified diagram of a hypothetical extrinsic and intrinsic apoptosis signaling pathway.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metrics other than potency reveal systematic variation in responses to cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Investigation of the Growth Inhibitory Capacity of Several Medicinal Plants From Iran on Tumor Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Uvarigrin
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uvarigrin is a naturally occurring acetogenin (B2873293) isolated from the roots of Uvaria grandiflora, a plant species belonging to the Annonaceae family.[1] Preliminary studies have demonstrated its cytotoxic properties against various human tumor cell lines, indicating its potential as a novel anti-cancer agent.[1][2] These application notes provide a comprehensive guide to the laboratory handling, storage, and preliminary experimental use of this compound. The protocols outlined below are based on best practices for handling potent cytotoxic compounds and are intended to ensure personnel safety and maintain the integrity of the compound for research purposes.
Properties of this compound
Due to the limited publicly available data on this compound, the following table includes both reported information and hypothetical data based on the characteristics of similar acetogenins. This information should be used as a guideline, and in-house verification is strongly recommended.
| Property | Value | Source |
| Compound Type | Annonaceous Acetogenin | [1][2] |
| Biological Activity | Cytotoxic against human tumor cell lines | [1][2] |
| Plant Source | Roots of Uvaria grandiflora | [1] |
| Appearance | White to off-white crystalline solid (Hypothetical) | N/A |
| Molecular Formula | C₃₇H₆₆O₇ (Hypothetical, based on similar acetogenins) | N/A |
| Molecular Weight | 622.9 g/mol (Hypothetical) | N/A |
| Solubility | Soluble in DMSO, ethanol, and methanol. Insoluble in water. (Hypothetical) | N/A |
| Purity | >98% (As supplied) | N/A |
Laboratory Handling and Personal Protective Equipment (PPE)
This compound is a potent cytotoxic compound and should be handled with extreme caution in a controlled laboratory environment. Adherence to the following handling procedures is mandatory to minimize exposure risk.
2.1. Engineering Controls
-
All handling of this compound powder and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet (Class II, Type B2 or C).
-
Use a dedicated and labeled set of equipment (e.g., spatulas, weigh boats, glassware) for handling this compound to prevent cross-contamination.
2.2. Personal Protective Equipment (PPE)
-
Gloves: Wear two pairs of nitrile gloves at all times. Change the outer pair immediately if contaminated.
-
Lab Coat: A disposable, solid-front, back-closing lab coat is required.
-
Eye Protection: Chemical splash goggles or a full-face shield must be worn.
-
Respiratory Protection: For handling larger quantities of the powder or when there is a risk of aerosolization, a NIOSH-approved respirator with a particulate filter (e.g., N95 or P100) is recommended.
2.3. Decontamination and Waste Disposal
-
All surfaces and equipment should be decontaminated after use with a suitable solvent (e.g., 70% ethanol) followed by a soap and water wash.
-
All this compound-contaminated waste, including gloves, lab coats, and plasticware, must be disposed of as hazardous chemical waste in clearly labeled containers.
Storage and Stability
Proper storage is critical to maintain the stability and potency of this compound.
3.1. Short-Term and Long-Term Storage
| Storage Condition | Temperature | Duration | Notes |
| Stock Powder | -20°C | Up to 12 months | Store in a tightly sealed container, protected from light and moisture. |
| Stock Solution (in DMSO) | -20°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Protect from light. |
| Working Solution (in cell culture medium) | 2-8°C | Up to 24 hours | Prepare fresh before each experiment for optimal results. |
3.2. Stability Considerations
-
This compound is sensitive to light and moisture. Always store in amber vials or wrap containers in aluminum foil.
-
Avoid repeated freeze-thaw cycles of stock solutions as this may lead to degradation of the compound. It is recommended to prepare single-use aliquots.
Experimental Protocols
The following are generalized protocols for the in vitro use of this compound. Optimization may be required for specific cell lines and experimental conditions.
4.1. Preparation of Stock Solutions
-
Bring the vial of this compound powder to room temperature before opening.
-
Under a chemical fume hood, add the appropriate volume of anhydrous DMSO to the vial to create a 10 mM stock solution.
-
Vortex gently until the compound is completely dissolved.
-
Aliquot the stock solution into single-use amber microcentrifuge tubes.
-
Store the aliquots at -20°C.
4.2. In Vitro Cytotoxicity Assay Workflow
The following workflow outlines a typical experiment to determine the cytotoxic effects of this compound on a cancer cell line.
Protocol:
-
Culture the desired cancer cell line in appropriate media and conditions until approximately 80% confluency.
-
Prepare serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations.
-
Trypsinize and count the cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Remove the old medium and add 100 µL of the this compound working solutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48 to 72 hours at 37°C in a humidified incubator with 5% CO₂.
-
Assess cell viability using a suitable method, such as an MTT or resazurin-based assay, according to the manufacturer's instructions.
-
Read the plate on a microplate reader at the appropriate wavelength.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of cell viability against the log of the this compound concentration.
Hypothetical Signaling Pathway
Acetogenins are known to induce apoptosis in cancer cells, often through the mitochondrial intrinsic pathway. The following diagram illustrates a plausible signaling cascade that could be activated by this compound.
Disclaimer: The information provided in these application notes is for research purposes only. This compound is a potent cytotoxic compound and should be handled by trained professionals in a suitably equipped laboratory. The user assumes all responsibility for the safe handling and use of this product.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Uvarigrin Solubility
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to optimize the solubility of Uvarigrin for experimental use. Given that this compound is a compound with limited publicly available solubility data, this document offers a systematic approach to characterizing and overcoming solubility challenges, applicable to many novel or poorly soluble substances.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to determine the solubility of this compound?
A1: Before proceeding with large-scale experiments, it is crucial to perform small-scale solubility tests. This involves assessing the solubility of this compound in a range of common laboratory solvents. This initial screen will help identify suitable solvents for preparing stock solutions and guide the development of appropriate solubilization strategies for your specific experimental needs.
Q2: My this compound, dissolved in DMSO, is precipitating when added to my aqueous cell culture medium. What is happening and how can I prevent it?
A2: This phenomenon is commonly referred to as "solvent shock." It occurs when a concentrated stock solution in a non-polar solvent like DMSO is rapidly diluted into an aqueous medium where the compound is less soluble. The abrupt change in solvent polarity causes the compound to crash out of the solution.
To prevent this, you can try the following:
-
Pre-warm the cell culture media to 37°C before adding the this compound stock solution.
-
Add the stock solution dropwise while gently swirling or vortexing the medium to ensure rapid and even dispersion.[1]
-
Perform serial dilutions by first creating an intermediate dilution in a smaller volume of media before adding it to the final volume.[1]
-
Reduce the final concentration of this compound in your experiment. It's possible you are exceeding its maximum solubility in the final aqueous solution.
Q3: What are the most common solvents for preparing stock solutions of hydrophobic compounds like this compound?
A3: For hydrophobic compounds, Dimethyl Sulfoxide (DMSO) is the most common solvent for preparing high-concentration stock solutions due to its excellent solvating power for a wide range of organic molecules. Other organic solvents such as ethanol, methanol, and acetone (B3395972) can also be used. The choice of solvent will depend on the specific chemical properties of this compound and the tolerance of your experimental system to that solvent.
Q4: Can I use co-solvents to improve the solubility of this compound in my aqueous experimental buffer?
A4: Yes, using a co-solvent is a widely used technique to enhance the solubility of poorly soluble drugs in aqueous solutions.[2] Co-solvents work by reducing the polarity of the aqueous solvent, thereby increasing the solubility of hydrophobic compounds. Common co-solvents used in biological experiments include polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol, and ethanol. It is essential to first determine the tolerance of your cell line or assay to the chosen co-solvent.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Cloudiness or precipitate in the final working solution | Solvent shock; exceeding solubility limit. | Follow the dilution protocol to avoid solvent shock.[1] Perform a dose-response experiment to determine the maximum soluble concentration. |
| Precipitate forms after storing the working solution | The solution is supersaturated and unstable. | Prepare fresh working solutions immediately before each experiment. Avoid repeated freeze-thaw cycles of stock solutions.[3][4] |
| Inconsistent experimental results | Incomplete dissolution of this compound. | Ensure the stock solution is fully dissolved before preparing working solutions. Visually inspect for any particulate matter. |
| Cell toxicity observed at low this compound concentrations | Solvent toxicity. | Run a vehicle control experiment with the solvent alone to determine its effect on your cells. Keep the final solvent concentration as low as possible (typically <0.5% for DMSO). |
Illustrative Solubility Data for a Hypothetical Hydrophobic Compound
The following table provides an example of how to present solubility data for a compound like this compound. Note: This data is for illustrative purposes only.
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Water | < 0.01 | Practically insoluble |
| Phosphate-Buffered Saline (PBS) pH 7.4 | < 0.01 | Practically insoluble |
| Ethanol | 5 | Moderately soluble |
| Methanol | 2 | Sparingly soluble |
| Acetone | 10 | Soluble |
| Dimethyl Sulfoxide (DMSO) | > 50 | Very soluble |
| Propylene Glycol | 8 | Soluble |
| Polyethylene Glycol 400 (PEG 400) | 12 | Soluble |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Objective: To prepare a high-concentration stock solution of this compound in DMSO.
-
Materials:
-
This compound powder
-
Anhydrous, sterile-filtered DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve the target concentration (e.g., 10 mg in 1 mL for a 10 mg/mL stock).
-
Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution against a light source to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Objective: To dilute the DMSO stock solution into an aqueous medium while minimizing precipitation.
-
Materials:
-
This compound stock solution (e.g., 10 mg/mL in DMSO)
-
Pre-warmed (37°C) sterile cell culture medium
-
Sterile conical tubes
-
-
Procedure:
-
Determine the final concentration of this compound required for your experiment.
-
In a sterile conical tube, add the required volume of pre-warmed cell culture medium.
-
While gently swirling or vortexing the tube of medium, slowly add the calculated volume of the this compound stock solution drop-by-drop.[1] This gradual addition is crucial to prevent solvent shock.
-
Once the stock solution is added, cap the tube and invert it several times to ensure the solution is homogenous.
-
Visually inspect the final working solution for any signs of precipitation before adding it to your cells.
-
Visual Guides
Caption: Workflow for selecting a suitable solubilization strategy.
Caption: Experimental workflow for preparing a working solution.
Caption: Decision tree for troubleshooting precipitation issues.
References
Technical Support Center: Uvarigrin Stability and Degradation
Frequently Asked Questions (FAQs)
Q1: My Uvarigrin solution appears to be losing potency over a short period. What are the potential causes?
A1: Rapid loss of potency in a solution can be attributed to several factors. The most common are chemical instability, improper storage, or interactions with the solvent or container. For photosensitive compounds, exposure to light is a primary cause of degradation. Additionally, temperature fluctuations and inappropriate pH of the solution can significantly accelerate degradation.
Q2: What are the recommended general storage conditions for a novel compound like this compound?
A2: For a new compound with unknown stability, it is crucial to establish a baseline of protective storage conditions. Until specific stability data is available, it is recommended to store the compound protected from light and moisture, and at a controlled low temperature. Many compounds require refrigeration (2-8°C), and some may even need to be stored frozen (-20°C or -80°C).[1][2][3] Always refer to any preliminary data sheets or certificates of analysis for initial guidance.
Q3: How can I determine if this compound is sensitive to light?
A3: Photosensitivity is a common issue for many pharmaceutical compounds.[4][5][6] To assess this, you can perform a forced degradation study where a solution of the compound is exposed to controlled light conditions (e.g., UV-A and visible light) as per ICH Q1B guidelines.[7] A parallel sample should be kept in the dark as a control. The degradation can then be quantified by a stability-indicating analytical method, such as HPLC.[8][9]
Q4: What is the best way to prepare a stable solution of this compound for my experiments?
A4: The stability of a compound in solution is highly dependent on the solvent and pH. It is advisable to start with common, high-purity solvents in which the compound is freely soluble. The pH of the solution should be carefully controlled, as many compounds exhibit pH-dependent stability.[10] Preparing fresh solutions for each experiment is the best practice to avoid degradation-related variability in your results.
Troubleshooting Guides
Issue 1: Inconsistent results in biological assays.
-
Possible Cause: Degradation of this compound in the assay medium.
-
Troubleshooting Steps:
-
Assess Compound Stability in Media: Incubate this compound in your cell culture or assay medium under the exact experimental conditions (e.g., 37°C, 5% CO2) for the duration of the experiment.
-
Time-Course Analysis: Collect aliquots at different time points and analyze for the presence of the parent compound and any degradation products using a validated analytical method like LC-MS.[11]
-
Use of Stabilizers: If degradation is confirmed, consider the addition of antioxidants or other stabilizing agents to the medium, ensuring they do not interfere with the assay.
-
Fresh Preparations: Always prepare this compound solutions immediately before use.
-
Issue 2: Appearance of unknown peaks in my chromatogram during analysis.
-
Possible Cause: On-column degradation or degradation during sample preparation.
-
Troubleshooting Steps:
-
Optimize Sample Preparation: Keep sample preparation times to a minimum and perform all steps at a low temperature (e.g., on ice).
-
Evaluate Mobile Phase pH: The pH of the mobile phase can sometimes induce degradation on the analytical column. Experiment with a mobile phase at a different pH to see if the unknown peaks are reduced or eliminated.
-
Check Autosampler Conditions: If using an autosampler, ensure the temperature is controlled (e.g., 4°C) to prevent degradation of samples waiting for injection.[12]
-
Inject Diluent Blank: Inject a blank solvent that has been through the same preparation steps as the sample to rule out contamination.
-
Data Presentation
Table 1: General Recommended Storage Conditions for Novel Compounds
| Condition | Temperature Range | Light Protection | Moisture Protection |
| Room Temperature | 20-25°C (68-77°F) | Required | Recommended |
| Refrigerated | 2-8°C (36-46°F) | Required | Recommended |
| Frozen | -20°C (-4°F) | Required | Recommended |
Data synthesized from general pharmaceutical storage guidelines.[1][2][3]
Table 2: Hypothetical pH Stability Profile for "Compound U"
| pH | Buffer System | Stability after 24 hours at 25°C (% remaining) |
| 3.0 | Citrate Buffer | 85% |
| 5.0 | Acetate Buffer | 95% |
| 7.4 | Phosphate Buffer | 98% |
| 9.0 | Borate Buffer | 70% |
This is a hypothetical table to illustrate how pH can affect compound stability.[10]
Experimental Protocols
Protocol 1: Forced Degradation Study to Assess this compound Stability
This protocol outlines a general procedure for conducting forced degradation studies to identify the intrinsic stability of a compound and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Accurately weigh and dissolve this compound in a suitable solvent (e.g., Methanol or Acetonitrile) to obtain a stock solution of known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and incubate at 60°C for 24 hours.[9]
-
Oxidative Degradation: Mix the stock solution with 3% H2O2 and keep at room temperature for 24 hours.[8]
-
Thermal Degradation: Heat the solid compound and the stock solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines). A control sample should be wrapped in aluminum foil to protect it from light.[7]
3. Sample Analysis:
-
At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze all samples using a stability-indicating HPLC method. The method should be able to separate the parent compound from all degradation products.[7][12][13]
4. Data Evaluation:
-
Calculate the percentage of degradation for this compound under each stress condition.
-
Characterize the major degradation products using LC-MS/MS to propose degradation pathways.[11]
Mandatory Visualizations
References
- 1. Medication Storage Appropriateness in US Households - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of thermolabile drugs at room temperature. A review | Farmacia Hospitalaria [revistafarmaciahospitalaria.es]
- 3. mvasi.com [mvasi.com]
- 4. skincancer.org [skincancer.org]
- 5. Drug‐induced photosensitivity: culprit drugs, potential mechanisms and clinical consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dermnetnz.org [dermnetnz.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A stability indicating HPLC method for determination of mebeverine in the presence of its degradation products and kinetic study of its degradation in oxidative condition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A validated stability-indicating RP-HPLC assay method for Amsacrine and its related substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of IgG stability in a low pH elution buffer using ATR-FTIR spectroscopic imaging and microfluidics - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. Identification of the major degradation pathways of ticagrelor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Experimental Variability with Uvarigrin
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address experimental variability when working with Uvarigrin. The following resources are designed to offer actionable solutions to common challenges encountered in laboratory settings.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. What are the common initial steps to troubleshoot this variability?
A1: Inconsistent results are a common challenge in experimental biology. When encountering this with this compound, begin by systematically reviewing your experimental setup. A helpful initial approach is to repeat the experiment, paying close attention to each step. If the inconsistency persists, it's time to troubleshoot more deeply. Key areas to investigate include the stability and storage of your this compound stock, the consistency of your cell culture conditions, and the precision of your reagent preparation and handling.[1][2] It's also crucial to incorporate proper controls, such as positive and negative controls, to help identify the source of the variability.[1]
Q2: How can I be sure that my this compound solution is stable and correctly prepared?
A2: The stability and accurate preparation of your compound are critical for reproducible experiments. For a phytochemical like this compound, it is important to consider its solubility and stability in your chosen solvent.[3] Always use a high-purity solvent and ensure your this compound is fully dissolved. Prepare fresh solutions for each experiment whenever possible. If you must store stock solutions, it is essential to determine their stability at the storage temperature (e.g., -20°C or -80°C) and undergo a limited number of freeze-thaw cycles.[4] A good practice is to aliquot your stock solution to avoid repeated temperature changes.
Q3: What are the best practices for storing this compound to maintain its bioactivity?
A3: Proper storage is crucial for maintaining the bioactivity of phytochemicals. While specific storage conditions for this compound are not publicly documented, general guidelines for similar compounds suggest storing them in a cool, dark, and dry place. For long-term storage, keeping this compound as a lyophilized powder at -20°C or -80°C is recommended. Once in solution, it's best to store it in small aliquots at -80°C to minimize degradation from repeated freeze-thaw cycles. Always refer to any manufacturer-provided storage guidelines.
Q4: I am observing high background noise in my cell-based assays with this compound. What could be the cause and how can I reduce it?
A4: High background noise in cell-based assays can stem from several sources. If you are using fluorescence-based readouts, components in your cell culture medium, such as phenol (B47542) red or fetal bovine serum, can cause autofluorescence.[5] Consider using a medium without these components or performing your final measurements in a buffered saline solution. Another potential issue could be an uneven distribution of cells in your microplate wells.[5] Ensure proper cell seeding techniques to achieve a uniform cell monolayer. Additionally, optimizing your microplate reader settings, such as gain and number of flashes, can help to sharpen your signal and reduce background.[5]
Troubleshooting Guides
Guide 1: Inconsistent Results in Cell-Based Assays
This guide provides a step-by-step approach to troubleshooting variability in cell-based assays involving this compound.
Problem: Significant well-to-well or day-to-day variability in assay readouts.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Cell Passage Number | Ensure you are using cells within a consistent and low passage number range for all experiments.[6][7] | High passage numbers can lead to phenotypic and genotypic drift, altering cellular responses. |
| Cell Seeding Density | Optimize and standardize the cell seeding density. Use a cell counter for accuracy. | Inconsistent cell numbers per well will lead to variable results.[2] |
| Edge Effects | Avoid using the outer wells of the microplate for experimental samples. Fill these wells with sterile PBS or media.[2] | The outer wells are more prone to evaporation, which can alter the concentration of this compound and other reagents.[2] |
| Reagent Preparation | Prepare fresh dilutions of this compound for each experiment. Ensure thorough mixing. | Degradation of the compound in diluted solutions can lead to decreased potency. |
| Incubation Time | Precisely control the incubation time with this compound. | Cellular responses can be highly dynamic, and variations in timing can lead to different outcomes. |
Guide 2: Poor Solubility of this compound
This guide addresses issues related to the solubility of this compound, a common problem with phytochemicals.
Problem: this compound precipitates out of solution during the experiment.
Possible Causes & Solutions:
| Potential Cause | Troubleshooting Step | Rationale |
| Incorrect Solvent | Test the solubility of this compound in a panel of biocompatible solvents (e.g., DMSO, ethanol). | The choice of solvent can significantly impact the solubility of a compound.[3] |
| Solvent Concentration | If using a solvent like DMSO, ensure the final concentration in your cell culture medium is low (typically <0.5%) and consistent across all wells. | High concentrations of organic solvents can be toxic to cells and can also cause the compound to precipitate when diluted in aqueous media. |
| Temperature Effects | Prepare this compound solutions at room temperature or slightly warmed if necessary, but be mindful of potential degradation at higher temperatures. | Some compounds have lower solubility at colder temperatures. |
| pH of the Medium | Check if the pH of your experimental medium influences this compound's solubility. | The ionization state of a compound, which is pH-dependent, can affect its solubility. |
Experimental Protocols
Protocol 1: General Cell Viability (MTT) Assay
This protocol provides a general framework for assessing the effect of this compound on cell viability.
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Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density and allow them to adhere overnight.
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Compound Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include vehicle control (medium with the same concentration of solvent used to dissolve this compound) and untreated control wells.
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Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
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MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.
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Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
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Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
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Data Analysis: Calculate cell viability as a percentage of the vehicle control.
Protocol 2: this compound Stock Solution Preparation
This protocol outlines the steps for preparing a stock solution of this compound.
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Weighing: Accurately weigh a precise amount of this compound powder using an analytical balance.
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Solvent Addition: Add the appropriate volume of a high-purity solvent (e.g., DMSO) to achieve the desired stock concentration (e.g., 10 mM).
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Dissolving: Vortex or sonicate the solution until the this compound is completely dissolved. Visually inspect for any particulate matter.
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Sterilization: If necessary for your application, sterilize the stock solution by filtering it through a 0.22 µm syringe filter.
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Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. Store the aliquots at -80°C to maintain stability and prevent contamination.
Visualizations
Signaling Pathway Diagram
Caption: A generic signaling pathway potentially activated by this compound.
Experimental Workflow Diagram
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. Phytochemicals: Extraction, Isolation, and Identification of Bioactive Compounds from Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Stability of Ribavirin for Inhalation Packaged in Syringes or Glass Vials when Stored Frozen, Refrigerated, and at Room Temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bitesizebio.com [bitesizebio.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 7. eppendorf.com [eppendorf.com]
Technical Support Center: Improving Quercetin Bioavailability In Vivo
Disclaimer: Due to the limited availability of specific data for Uvarigrin, this technical support center has been developed using Quercetin (B1663063) as a well-researched model flavonoid with analogous bioavailability challenges. The principles and methodologies described herein can serve as a valuable guide for researchers working with this compound and other flavonoids with poor oral bioavailability.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges associated with the in vivo bioavailability of Quercetin?
A1: The primary challenges limiting the oral bioavailability of Quercetin are its low aqueous solubility, poor permeability across the intestinal epithelium, and extensive first-pass metabolism in the small intestine and liver.[1] Quercetin is a lipophilic compound, which contributes to its poor dissolution in the gastrointestinal fluids.[2] Furthermore, it is a substrate for efflux transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2), which actively pump it out of intestinal cells, reducing its net absorption.[3][4] Once absorbed, Quercetin undergoes rapid and extensive metabolism, primarily through glucuronidation, sulfation, and methylation, leading to the formation of metabolites that are quickly eliminated from the body.[5][6]
Q2: What are the major metabolites of Quercetin found in plasma after oral administration?
A2: After oral administration, Quercetin is extensively metabolized. The major circulating metabolites in human plasma are quercetin-3-glucuronide, 3′-methyl-quercetin-3-glucuronide, and quercetin-3′-sulfate.[5][6] It is important to note that the biological activities of these metabolites may differ from the parent Quercetin molecule.[7] In rats, quercetin-3-O-β-glucuronide (Q3G) is a predominant metabolite detected in plasma.[8]
Q3: What are the general strategies to improve the oral bioavailability of Quercetin?
A3: Several strategies can be employed to enhance the oral bioavailability of Quercetin. These can be broadly categorized as:
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Modifying Physicochemical Properties: Techniques like nanoformulation (e.g., nanosuspensions, solid lipid nanoparticles, polymeric nanoparticles) and the formation of amorphous solid dispersions can improve the solubility and dissolution rate of Quercetin.[9][10][11][12]
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Enhancing Permeability: The use of permeation enhancers, such as piperine (B192125), can inhibit efflux transporters like P-gp and reduce intestinal metabolism, thereby increasing absorption.[9]
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Formulation with Lipids: Lipid-based formulations like self-emulsifying drug delivery systems (SEDDS), liposomes, and phytosomes can improve the absorption of the lipophilic Quercetin.[13]
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Inhibition of Metabolism: Co-administration with inhibitors of metabolic enzymes can reduce first-pass metabolism. For instance, piperine also inhibits phase II metabolic enzymes.[9]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low and variable plasma concentrations of Quercetin after oral administration. | Poor aqueous solubility leading to incomplete dissolution. | - Utilize a nanoformulation approach (nanosuspension, solid lipid nanoparticles) to increase the surface area and dissolution rate.- Prepare an amorphous solid dispersion of Quercetin with a hydrophilic polymer.[10] |
| Low intestinal permeability due to efflux by P-gp and MRP2 transporters.[3][4] | - Co-administer Quercetin with a known P-gp inhibitor like piperine.[9]- Formulate Quercetin in a system that can bypass or inhibit efflux transporters, such as certain nanoformulations. | |
| Extensive first-pass metabolism in the intestine and liver. | - Co-administer with metabolic inhibitors (e.g., piperine).[9]- Investigate formulations that promote lymphatic transport, potentially bypassing the portal circulation and first-pass hepatic metabolism. | |
| High inter-individual variability in pharmacokinetic studies. | Differences in gut microbiota, which can metabolize Quercetin. | - Standardize the diet and gut microbiome of experimental animals where possible.- Characterize the metabolic profile in individual subjects to account for variations. |
| Food effects – presence of fats or fiber can alter absorption.[2][13] | - Administer Quercetin in a fasted state to minimize food-related variability.- Alternatively, formulate with dietary fats to potentially enhance absorption in a controlled manner.[13] | |
| Precipitation of Quercetin in aqueous buffers during in vitro experiments. | Low aqueous solubility of Quercetin.[14] | - Use co-solvents such as ethanol, DMSO, or dimethylformamide (DMF) to initially dissolve Quercetin before diluting with aqueous buffers.[15][16]- Prepare a stock solution in a suitable organic solvent and dilute it to the final concentration just before the experiment. Note that the final concentration of the organic solvent should be non-toxic to the cells or animals. |
Data Presentation: Enhancing Quercetin Bioavailability
Table 1: Pharmacokinetic Parameters of Quercetin Formulations in Rats (Oral Administration)
| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Absolute Bioavailability (%) | Reference |
| Quercetin Suspension | 50 | 7.47 ± 2.63 | 0.9 ± 0.42 | 2590.5 ± 987.9 (mg/L*min) | 3.61 | [9][17] |
| Quercetin Solution | 50 | - | - | - | 0.275 (27.5%) | [18] |
| TPGS-Que-NSps | 50 | - | - | - | 15.55 | [9] |
| SPC-Pip-Que-NSps | 50 | - | - | - | 23.58 | [9] |
| Quercetin/P188-CSD | - | - | - | 3.5-fold increase vs. pure Quercetin | - | [19] |
| Quercetin/PEG8000-CSD | - | - | - | 25-fold increase vs. pure Quercetin | - | [19] |
| QUE-COS ASD (1:4) | - | - | - | 2.25-fold increase vs. pure Quercetin | - | [11] |
Abbreviations: Cmax - Maximum plasma concentration; Tmax - Time to reach maximum plasma concentration; AUC - Area under the plasma concentration-time curve; TPGS-Que-NSps - D-alpha tocopherol acid polyethylene (B3416737) glycol succinate-Quercetin-Nanosuspensions; SPC-Pip-Que-NSps - Soybean Lecithin-Piperine-Quercetin-Nanosuspensions; CSD - Crystalline Solid Dispersion; ASD - Amorphous Solid Dispersion; QUE-COS - Quercetin-Chitosan Oligosaccharide.
Experimental Protocols
Protocol 1: Preparation of Quercetin-Loaded Nanosuspension
Objective: To prepare a stable nanosuspension of Quercetin to improve its dissolution rate and oral bioavailability.
Materials:
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Quercetin
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d-alpha tocopherol acid polyethylene glycol succinate (B1194679) (TPGS) or Soybean Lecithin (SPC) as a stabilizer
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Piperine (optional, as a metabolic inhibitor)
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Deionized water
Method:
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Preparation of Stabilizer Solution: Dissolve the chosen stabilizer (TPGS or SPC) in deionized water to the desired concentration (e.g., 1% w/v).
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Dispersion of Quercetin: Add Quercetin powder to the stabilizer solution. If including piperine, it can be co-dispersed with Quercetin.
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High-Pressure Homogenization: Subject the suspension to high-pressure homogenization at a specified pressure (e.g., 1000 bar) for a set number of cycles (e.g., 20-30 cycles) until a homogenous nanosuspension is formed. The temperature should be controlled during the process.
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Particle Size and Zeta Potential Analysis: Characterize the prepared nanosuspension for mean particle size, polydispersity index (PDI), and zeta potential using a dynamic light scattering (DLS) instrument.
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Drug Loading and Encapsulation Efficiency: Determine the amount of Quercetin in the nanosuspension to calculate the drug loading and encapsulation efficiency. This can be done by dissolving a known amount of nanosuspension in a suitable organic solvent and quantifying the Quercetin content using a validated HPLC method.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel Quercetin formulation compared to a standard Quercetin suspension.
Animals:
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Male Sprague-Dawley rats (200-250 g)
Procedure:
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Animal Acclimatization: Acclimatize the rats to the housing conditions for at least one week prior to the experiment.
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Fasting: Fast the animals overnight (12 hours) with free access to water before drug administration.
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Dosing: Divide the rats into groups (e.g., control group receiving Quercetin suspension and test group receiving the new formulation). Administer the respective formulations orally via gavage at a predetermined dose (e.g., 50 mg/kg).
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Blood Sampling: Collect blood samples (approximately 0.2-0.3 mL) from the tail vein or another appropriate site at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
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Plasma Separation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
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Sample Analysis: Extract Quercetin and its major metabolites from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction). Quantify the concentrations using a validated LC-MS/MS method.
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Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) using appropriate software. The absolute bioavailability can be calculated by comparing the AUC after oral administration to the AUC after intravenous administration of a known dose of Quercetin.
Visualizations
Signaling Pathways Modulated by Quercetin
Caption: Major signaling pathways modulated by Quercetin.
Experimental Workflow for Improving Bioavailability
Caption: General experimental workflow for enhancing bioavailability.
References
- 1. mdpi.com [mdpi.com]
- 2. Bioavailability of Quercetin [foodandnutritionjournal.org]
- 3. Quercetin and naringenin transport across human intestinal Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Pharmacokinetic comparison between quercetin and quercetin 3-O-β-glucuronide in rats by UHPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. Amorphous solid dispersion effects on in vitro solution concentrations of quercetin [vtechworks.lib.vt.edu]
- 11. Surfactant-free amorphous solid dispersion with high dissolution for bioavailability enhancement of hydrophobic drugs: a case of quercetin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Nanoformulations of quercetin for controlled delivery: a review of preclinical anticancer studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pure.qub.ac.uk [pure.qub.ac.uk]
- 14. Quercetin - Wikipedia [en.wikipedia.org]
- 15. cdn.caymanchem.com [cdn.caymanchem.com]
- 16. researchgate.net [researchgate.net]
- 17. Pharmacokinetic comparison of quercetin, isoquercitrin, and quercetin-3-O-β-D-glucuronide in rats by HPLC-MS [PeerJ] [peerj.com]
- 18. Disposition of the flavonoid quercetin in rats after single intravenous and oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Resazurin-Based Viability Assay
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during the use of resazurin-based viability assays (also known as Alamar Blue assays).
Frequently Asked Questions (FAQs)
Q1: What is the principle of the resazurin-based viability assay?
The resazurin (B115843) assay is a widely used method to assess cell viability and cytotoxicity.[1][2][3][4][5] The principle is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin (B1680543) by metabolically active cells.[1][2][3][4][5] This conversion is carried out by mitochondrial, microsomal, and cytosolic dehydrogenases or reductases in viable cells.[1] The resulting fluorescence intensity is directly proportional to the number of living cells, providing a reliable measure of cell viability.[1][2][3][4][5]
Q2: What are the common causes of false-positive results in a resazurin assay?
False-positive results, where a cytotoxic compound appears less toxic or even appears to increase cell viability, can arise from several sources:
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Direct Chemical Reaction: The test compound may directly react with and reduce resazurin to resorufin, independent of cellular metabolic activity.
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Interference with Fluorescence: The compound itself may be fluorescent at the excitation and emission wavelengths used for resorufin, leading to an artificially high signal.
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Contamination: Microbial contamination in the cell culture can also reduce resazurin, leading to a false-positive signal.
Q3: How can I identify and mitigate false-negative results?
False-negative results, where a compound appears more toxic than it is, can be caused by:
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Inhibition of Reductase Enzymes: The test compound may inhibit the cellular reductase enzymes responsible for converting resazurin to resorufin, even if the cells are otherwise viable.
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Quenching of Resorufin Fluorescence: The compound may absorb light at the excitation or emission wavelengths of resorufin, a phenomenon known as quenching, which reduces the detected fluorescence signal.[6]
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Precipitation of the Compound: If the test compound precipitates out of solution, it can interfere with the optical path of the plate reader, leading to inaccurate readings.
Troubleshooting Guide
This guide addresses specific issues that may arise during your resazurin-based viability experiments.
| Issue | Potential Cause | Recommended Solution |
| High background fluorescence in control wells (no cells) | 1. Test compound directly reduces resazurin. 2. Test compound is autofluorescent. 3. Contaminated media or reagents. | 1. Perform a cell-free control experiment by incubating the compound with resazurin in culture medium. If fluorescence increases, the compound is directly reducing resazurin. 2. Measure the fluorescence of the compound in the assay medium without resazurin. If a signal is detected, the compound is autofluorescent. 3. Use fresh, sterile media and reagents. |
| Inconsistent results between replicate wells | 1. Uneven cell seeding. 2. Edge effects in the microplate. 3. Compound precipitation. 4. Inaccurate pipetting. | 1. Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting. 2. Avoid using the outer wells of the microplate, or fill them with sterile PBS to maintain humidity. 3. Check the solubility of the compound in the assay medium. Consider using a lower concentration or a different solvent. 4. Calibrate pipettes regularly and use reverse pipetting for viscous solutions. |
| Low signal-to-noise ratio | 1. Suboptimal cell number. 2. Insufficient incubation time with resazurin. 3. Incorrect filter settings on the plate reader. | 1. Optimize the cell seeding density. A cell titration experiment is recommended. 2. Increase the incubation time with resazurin. A time-course experiment can determine the optimal incubation period. 3. Ensure the plate reader is set to the optimal excitation and emission wavelengths for resorufin (typically ~560 nm excitation and ~590 nm emission).[4] |
| Unexpectedly high or low cell viability | 1. Interference from the test compound (see FAQs on false-positives and false-negatives). 2. Solvent toxicity. | 1. Run appropriate controls to test for direct reduction of resazurin, autofluorescence, and quenching. 2. Include a vehicle control (culture medium with the same concentration of the solvent used to dissolve the test compound) to assess solvent toxicity. |
Experimental Protocols
Protocol 1: Assessing Direct Reduction of Resazurin by a Test Compound
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Prepare a solution of your test compound in cell culture medium at the highest concentration used in your viability assay.
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Add resazurin to the solution to the final assay concentration.
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In a 96-well plate, add the compound-resazurin mixture to several wells.
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As a negative control, add resazurin to the culture medium without the test compound.
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As a positive control, add a known reducing agent (e.g., DTT) to the culture medium with resazurin.
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Incubate the plate under the same conditions as your cell-based assay.
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Measure the fluorescence at various time points. A significant increase in fluorescence in the presence of the test compound compared to the negative control indicates direct reduction.
Protocol 2: Screening for Compound Autofluorescence
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Prepare solutions of your test compound in cell culture medium across the concentration range used in your experiments.
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Add the solutions to a 96-well plate.
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Use a fluorescence plate reader to measure the signal at the same excitation and emission wavelengths used for resorufin.
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A concentration-dependent increase in fluorescence indicates that the compound is autofluorescent and will interfere with the assay.
Visual Guides
Resazurin Assay Workflow
A standard workflow for a resazurin-based cell viability assay.
Troubleshooting Logic for Assay Interference
A decision-making workflow for troubleshooting assay interference.
Signaling Pathway of Resazurin Reduction
Cellular reduction of resazurin to the fluorescent resorufin.
References
- 1. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays [mdpi.com]
- 2. Standard Operating Procedure to Optimize Resazurin-Based Viability Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standardized Protocol for Resazurin-Based Viability Assays on A549 Cell Line for Improving Cytotoxicity Data Reliability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.inrim.it [iris.inrim.it]
- 6. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Information on "Uvarigrin"
A thorough review of publicly available scientific and medical literature did not yield specific information regarding a compound identified as "Uvarigrin." Consequently, the creation of a detailed technical support center, including troubleshooting guides and FAQs for its experimental use, is not possible at this time.
The search for established dosage ranges, experimental protocols, quantitative efficacy data, and known signaling pathways for "this compound" did not provide the necessary foundational data to fulfill your request. The information available in the public domain does not contain references to "this compound" as a drug, a compound in clinical trials, or a widely used research agent.
Therefore, we are unable to provide the following requested components:
-
Troubleshooting Guides and FAQs: Without information on common experimental issues or challenges related to "this compound," a relevant troubleshooting guide cannot be created.
-
Quantitative Data Tables: No public data is available to summarize in a tabular format.
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Detailed Experimental Protocols: Standardized or published protocols for experiments involving "this compound" could not be located.
-
Signaling Pathway and Workflow Diagrams: The mechanism of action and the biological pathways affected by "this compound" are not documented in the available literature, making it impossible to create the requested diagrams.
We recommend verifying the spelling of the compound or consulting proprietary research documentation you may have access to for more information. Should "this compound" be a novel or internal compound name, the necessary data for creating such a technical resource would likely reside within the developing organization.
For researchers and scientists, general best practices for refining dosages and troubleshooting experiments with novel compounds include:
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Literature Review: A comprehensive search for structurally similar compounds can provide insights into potential mechanisms of action and starting dosage ranges.
-
In Vitro Studies: Initial dose-response curves should be established in relevant cell lines to determine the EC50/IC50.
-
Pilot In Vivo Studies: Small-scale animal studies are crucial for determining a preliminary effective and non-toxic dose range.
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Systematic Troubleshooting: When encountering issues, it is advisable to meticulously document all experimental parameters and change one variable at a time to isolate the problem.
We are committed to providing accurate and helpful information. If you can provide an alternative name or more specific details about the compound , we would be glad to conduct a new search.
Technical Support Center: Uvarigrin Experimental Controls and Best Practices
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with the novel compound Uvarigrin. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges and ensure the generation of robust and reproducible data.
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for in vitro experiments with this compound?
A1: Proper controls are critical for interpreting the effects of this compound.[1] A positive control is a known substance that should produce the expected effect, confirming the assay is working correctly.[1] A negative control is a sample that should not produce any effect, establishing a baseline.[1] For a hypothetical experiment assessing this compound's effect on cell viability, appropriate controls would be:
| Control Type | Example | Purpose | Expected Outcome |
| Positive Control | Staurosporine (1 µM) | To induce apoptosis and confirm the assay detects cell death. | Significant decrease in cell viability. |
| Negative Control | Vehicle (e.g., 0.1% DMSO) | To control for the effect of the solvent used to dissolve this compound. | No significant change in cell viability compared to untreated cells. |
| Untreated Control | Cells in media alone | To establish the baseline cell viability over the course of the experiment. | Normal cell growth and viability. |
Q2: How do I determine the optimal concentration and treatment time for this compound in my experiments?
A2: A dose-response and time-course experiment is recommended to determine the optimal experimental conditions. This involves treating cells with a range of this compound concentrations over different time points.
Troubleshooting Guides
Problem 1: High variability between replicate wells in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and verify cell counts for each experiment. |
| Edge effects in the plate | Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. |
| Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Compound precipitation | Visually inspect this compound solutions for any signs of precipitation. If observed, try a different solvent or sonication. |
Problem 2: No observable effect of this compound in my assay.
| Possible Cause | Troubleshooting Step |
| Incorrect concentration | Perform a dose-response experiment with a wider range of concentrations. |
| Insufficient treatment time | Conduct a time-course experiment to determine the optimal duration of treatment. |
| Compound instability | Prepare fresh this compound solutions for each experiment. Store stock solutions at the recommended temperature and protect from light. |
| Assay insensitivity | Validate the assay with a known positive control to ensure it is capable of detecting the expected effect. |
Experimental Protocols
Protocol 1: General Workflow for Assessing this compound's Effect on a Hypothetical Signaling Pathway
This protocol outlines a generalized workflow for investigating the impact of this compound on a signaling pathway.
References
Common pitfalls in Uvarigrin research
Welcome to the technical support center for Uvarigrin. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in their studies with this compound.
Fictional Compound Context
This compound is a potent and selective small molecule inhibitor of Janus Kinase 1 (JAK1) . By binding to the ATP-binding site of JAK1, this compound prevents the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, thereby modulating the transcription of inflammatory genes. Its high selectivity for JAK1 over other JAK family members (JAK2, JAK3, TYK2) makes it a valuable tool for studying JAK1-mediated signaling pathways in inflammatory and autoimmune diseases.
Frequently Asked Questions (FAQs)
Q1: How should I store and handle this compound?
A: this compound is supplied as a lyophilized powder. For long-term storage, it should be kept at -20°C. For short-term use, it can be stored at 4°C for up to two weeks. Once reconstituted in a solvent such as DMSO, it should be aliquoted and stored at -80°C to avoid repeated freeze-thaw cycles.
Q2: What is the recommended solvent for reconstituting this compound?
A: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO) at concentrations up to 50 mM. For cell-based assays, ensure the final concentration of DMSO in the culture medium is low (typically <0.1%) and consistent across all wells to avoid solvent-induced artifacts.[1]
Q3: What are the most common causes of inconsistent results in cell-based assays with this compound?
A: Inconsistent results in cell-based assays can arise from several factors, including compound-related issues, assay-related problems, or general experimental errors.[2] Common causes include poor solubility of this compound in aqueous media, variability in cell health and density, and inconsistent incubation times.
Q4: I am observing a discrepancy between the in-vitro IC50 and the cell-based EC50 for this compound. What could be the reason?
A: Discrepancies between in-vitro and cell-based assay results are common. Potential reasons include:
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ATP Concentration: In-vitro kinase assays are often performed at low ATP concentrations, which can enhance inhibitor potency. The higher physiological ATP concentrations within a cell can be competitive and lead to a higher EC50 value.[2]
-
Cellular Uptake and Efflux: The compound's ability to penetrate the cell membrane and its susceptibility to efflux pumps can affect its intracellular concentration and, therefore, its efficacy.
-
Protein Binding: this compound may bind to plasma proteins in the cell culture medium, reducing its free concentration available to inhibit JAK1.
Q5: How can I assess the selectivity of this compound against other kinases?
A: To determine the selectivity of this compound, you can perform in-vitro kinase assays against a panel of related kinases, such as other JAK family members (JAK2, JAK3, TYK2). Comparing the IC50 values will provide a selectivity profile.[1]
Troubleshooting Guides
Issue 1: High Variability Between Replicate Wells in a Plate-Based Assay
-
Potential Cause: Pipetting inaccuracy, especially with small volumes.
-
Troubleshooting Step: Ensure your pipettes are properly calibrated. For viscous solutions, consider using reverse pipetting. Preparing a master mix of reagents to be dispensed across the plate can also improve consistency.[2]
-
-
Potential Cause: Edge effects due to evaporation.
-
Potential Cause: Inconsistent incubation times or temperature fluctuations.
Issue 2: Poor Solubility of this compound in Assay Buffer
-
Potential Cause: The compound is precipitating out of the aqueous solution.
-
Troubleshooting Step: Visually inspect for compound precipitation in your assay buffer. Determine the solubility of this compound in the final assay conditions. It may be necessary to include a small percentage of a co-solvent like DMSO, but keep the final concentration consistent and low.[2]
-
Issue 3: Control Failures in a Kinase Assay
-
Potential Cause: Inactive kinase enzyme.
-
Troubleshooting Step: Ensure the JAK1 enzyme is active. Aliquot the enzyme upon receipt and store it at the recommended temperature to avoid repeated freeze-thaw cycles. Run a positive control with a known activator if available.[1]
-
-
Potential Cause: Sub-optimal ATP concentration.
-
Troubleshooting Step: The concentration of ATP can significantly impact the assay results. Use a concentration that is appropriate for JAK1 and the specific assay format, typically close to the Km value for ATP.[1]
-
Quantitative Data
Table 1: this compound Kinase Selectivity Profile
| Kinase | IC50 (nM) |
| JAK1 | 5 |
| JAK2 | 150 |
| JAK3 | >1000 |
| TYK2 | 250 |
Table 2: this compound Cellular Activity in A549 Cells
| Assay | Endpoint | IC50 (nM) |
| IL-6 Induced STAT3 Phosphorylation | p-STAT3 (Tyr705) Levels | 50 |
| Cell Viability | ATP Levels (72h) | >10,000 |
Table 3: Acute Toxicity of this compound in Rodents
| Species | Route of Administration | LD50 | NOAEL (No-Observed-Adverse-Effect-Level) |
| Mouse | Oral | >2000 mg/kg | 500 mg/kg/day |
| Rat | Intravenous | 300 mg/kg | 50 mg/kg/day |
Experimental Protocols
Protocol 1: In Vitro JAK1 Kinase Assay
This protocol describes an in-vitro kinase assay to determine the IC50 of this compound against recombinant JAK1.
Materials:
-
Recombinant human JAK1 enzyme
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
ATP
-
Peptide substrate (e.g., a poly-Glu-Tyr peptide)
-
This compound (in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in kinase buffer. The final DMSO concentration should be 1%.
-
Add 2.5 µL of the diluted this compound or vehicle (DMSO) to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the peptide substrate and ATP in kinase buffer.
-
Initiate the kinase reaction by adding 5 µL of recombinant JAK1 enzyme in kinase buffer.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions. This involves adding ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.[3]
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a four-parameter logistic curve.
Protocol 2: Cell-Based STAT3 Phosphorylation Assay (Western Blot)
This protocol is for assessing the inhibitory effect of this compound on IL-6-induced STAT3 phosphorylation in A549 cells.
Materials:
-
A549 cells
-
Cell culture medium (e.g., F-12K Medium with 10% FBS)
-
This compound (in DMSO)
-
Recombinant human IL-6
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-STAT3 (Tyr705), anti-total-STAT3, anti-GAPDH
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
Procedure:
-
Seed A549 cells in 6-well plates and grow to 80-90% confluency.
-
Starve the cells in serum-free medium for 4-6 hours.
-
Pre-incubate the cells with various concentrations of this compound (or vehicle) for 1-2 hours.[1]
-
Stimulate the cells with 20 ng/mL of IL-6 for 20 minutes to induce STAT3 phosphorylation.
-
Wash the cells with ice-cold PBS and lyse them in lysis buffer.[1]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-STAT3 signal to total STAT3 or a loading control like GAPDH.
Visualizations
Caption: this compound-JAK1-STAT3 Signaling Pathway.
Caption: Experimental Workflow for In Vitro Kinase Assay.
Caption: Troubleshooting Logic for Inconsistent IC50 Values.
References
Technical Support Center: Enhancing Uvarigrin Signal-to-Noise in Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals enhance the signal-to-noise ratio in assays involving Uvarigrin. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known biological activities?
A1: this compound is a natural product isolated from the Uvaria genus. While specific details on its mechanism of action are not extensively documented in publicly available literature, compounds from the Uvaria genus have been reported to exhibit a range of biological activities, including anti-cancer, antibacterial, antifungal, and antioxidant effects.[1] Therefore, assays involving this compound are likely aimed at evaluating its efficacy in these areas, particularly its cytotoxic effects on cancer cell lines.
Q2: What are the common types of assays used to evaluate the activity of compounds like this compound?
A2: Common assays for evaluating the biological activity of novel compounds like this compound include cell viability assays (e.g., MTT, MTS, or CellTiter-Glo®), apoptosis assays, fluorescence-based assays to measure specific cellular events, and biochemical assays to identify interactions with specific molecular targets.[2][3] Cell-based assays are often preferred as they provide more biologically relevant information on a compound's mechanism of action, efficacy, and potential toxicity in a cellular environment.[2]
Q3: What are the key factors to consider for optimizing cell-based assays with this compound?
A3: Several factors can influence the outcome of cell-based assays.[2][4] Key considerations include:
-
Cell Health and Density: Ensure cells are healthy, viable, and seeded at an optimal density to achieve a measurable signal without overcrowding.[4]
-
Culture Conditions: Use appropriate culture media and supplements, and maintain consistent temperature and CO2 levels.[4][5]
-
Assay Controls: Include relevant positive and negative controls to validate the assay performance.
-
Reagent Quality and Concentration: Use high-quality reagents and optimize their concentrations.
-
Incubation Times: Optimize incubation times for cell treatment and assay development.[5]
Troubleshooting Guides
High Background Signal
Q4: I am observing a high background signal in my fluorescence-based assay with this compound. What are the potential causes and solutions?
A4: High background in fluorescence assays can obscure the specific signal from your compound of interest. Here are common causes and troubleshooting steps:
-
Autofluorescence: Cellular components (e.g., NADH, riboflavins) and media components (e.g., phenol (B47542) red) can autofluoresce, particularly in the green spectrum.[6]
-
Compound's Intrinsic Fluorescence: this compound itself may be fluorescent, contributing to the background.
-
Solution: Measure the fluorescence of this compound alone at the assay's excitation and emission wavelengths. If it is fluorescent, you may need to subtract this background from your measurements or consider a different assay format (e.g., a luminescent or colorimetric assay).
-
-
Non-Specific Binding of Reagents: Fluorescent dyes or antibodies may bind non-specifically to the plate or cellular components.
-
Contamination: Microbial contamination can lead to increased background fluorescence.
-
Solution: Ensure aseptic technique and check cultures for contamination.[8]
-
Illustrative Data: Common Sources of Autofluorescence
| Source | Typical Emission Range | Mitigation Strategy |
| Phenol Red | Broad (peak ~560 nm) | Use phenol red-free media |
| Cellular Flavins | Green (~525 nm) | Use red-shifted dyes |
| NADH | Blue (~450 nm) | Use specific filters |
| This compound (Hypothetical) | To be determined | Characterize compound fluorescence |
Low Signal-to-Noise Ratio
Q5: My assay has a low signal-to-noise ratio, making it difficult to discern the effect of this compound. How can I improve this?
A5: A low signal-to-noise ratio (SNR) can be due to either a weak signal or high noise. Here are strategies to improve your SNR:
-
Suboptimal Reagent Concentration: The concentration of your detection reagent may be too low.
-
Solution: Titrate the detection reagent to find the optimal concentration that provides the best dynamic range.
-
-
Low Cell Number: Insufficient cell numbers will produce a weak signal.[4]
-
Solution: Optimize the cell seeding density. A higher cell number may be needed to generate a robust signal.[4]
-
-
Incorrect Instrument Settings: The settings on your plate reader or microscope may not be optimal.
-
Solution: Adjust the gain, exposure time, or other detector settings to maximize signal detection without saturating the detector. For confocal microscopy, optimizing the pinhole size can improve SNR.[9]
-
-
High Background Noise: As discussed in Q4, high background will decrease the SNR.
-
Solution: Implement the strategies for reducing background signal.
-
-
Assay Timing: The signal may be transient or develop over a longer period.
-
Solution: Perform a time-course experiment to determine the optimal time point for measuring the signal.
-
Illustrative Data: Hypothetical IC50 Values for a Natural Product Anticancer Compound
| Cell Line | Assay Type | Incubation Time (hr) | Hypothetical IC50 (µM) |
| MCF-7 (Breast Cancer) | MTT Viability Assay | 72 | 15.2 |
| A549 (Lung Cancer) | CellTiter-Glo® Luminescence Assay | 48 | 25.8 |
| HCT116 (Colon Cancer) | Caspase-3/7 Fluorescence Assay | 24 | 8.5 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the this compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
Protocol 2: Fluorescence-Based Apoptosis Assay (Caspase-3/7 Activity)
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Reagent Addition: Prepare the caspase-3/7 reagent according to the manufacturer's instructions. Add the reagent to each well.
-
Incubation: Incubate the plate at room temperature for the recommended time (e.g., 30-60 minutes), protected from light.
-
Measurement: Measure the fluorescence using a microplate reader with the appropriate excitation and emission wavelengths (e.g., 498 nm excitation / 521 nm emission for a green fluorescent product).
Visualizations
Caption: Hypothetical signaling pathway for this compound's anti-cancer activity.
Caption: General experimental workflow for determining the IC50 of this compound.
Caption: Logical troubleshooting flow for low signal-to-noise ratio in assays.
References
- 1. researchgate.net [researchgate.net]
- 2. Urokinase signal transduction and its role in cell migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Umbelliferone and Its Synthetic Derivatives as Suitable Molecules for the Development of Agents with Biological Activities: A Review of Their Pharmacological and Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In Vitro Biochemical Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
- 6. youtube.com [youtube.com]
- 7. Intracellular signaling transduction pathways triggered by a well-known anti-GHR monoclonal antibody, Mab263, in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and fluorescence properties of europium complex functionalized fiberglass paper - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
Uvarigrin data analysis and interpretation challenges
Technical Support Center: Uvarigrin
Welcome to the technical support center for this compound, a novel inhibitor of the JAK-STAT signaling pathway. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a small molecule inhibitor that selectively targets Janus kinases (JAKs). By inhibiting JAKs, this compound blocks the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This disruption of the JAK-STAT signaling pathway ultimately interferes with the transcription of target genes involved in cell proliferation, survival, and inflammation.
Q2: Why am I observing variable IC50 values in my cytotoxicity assays?
A2: Inconsistent IC50 values can arise from several factors:
-
Cell Density: Ensure you are seeding cells at a consistent density across all plates and experiments.
-
Assay-Dependent Effects: Different cytotoxicity assays measure different cellular endpoints (e.g., metabolic activity vs. membrane integrity), which can yield different results.[1][2]
-
Incubation Time: The duration of this compound exposure can significantly impact cell viability. A 48-hour incubation period often shows lower cell survival compared to shorter periods.[1]
-
Compound Stability: Verify the stability of this compound in your specific cell culture medium over the course of the experiment.
Q3: How can I confirm that this compound is specifically inhibiting the JAK-STAT pathway in my cellular model?
A3: To confirm the on-target activity of this compound, you should perform a Western blot analysis to assess the phosphorylation status of key pathway components. A decrease in the levels of phosphorylated STAT3 (p-STAT3) upon this compound treatment, without a significant change in total STAT3 levels, would indicate specific pathway inhibition.
Q4: I am not seeing a significant decrease in cell viability after this compound treatment. What could be the reason?
A4: Several factors could contribute to a lack of cytotoxic effect:
-
Cell Line Resistance: The cell line you are using may not be dependent on the JAK-STAT pathway for survival.
-
Incorrect Dosage: The concentrations of this compound used may be too low to elicit a response. We recommend performing a dose-response study with a wide range of concentrations.
-
Experimental Timeline: The endpoint of your assay may be too early to observe the effects of JAK-STAT inhibition. Consider extending the treatment duration.
Troubleshooting Guides
Guide 1: Inconsistent Western Blot Results
| Problem | Possible Cause | Solution |
| No p-STAT3 signal in positive control | Inactive antibody or issue with lysis buffer. | Use a fresh aliquot of antibody and ensure your lysis buffer contains phosphatase inhibitors. |
| High background on the blot | Insufficient blocking or washing. | Increase the blocking time and the number of washes. Consider using a different blocking agent. |
| Non-specific bands are observed | Antibody concentration is too high or non-specific binding. | Optimize the primary antibody concentration and ensure the use of recommended positive and negative controls.[3] |
| Loading control (e.g., β-actin) is inconsistent | Inaccurate protein quantification or uneven gel transfer. | Perform a BCA or Bradford assay to accurately quantify protein concentration before loading. Ensure proper gel and membrane equilibration during transfer.[4] |
Guide 2: Cytotoxicity Assay Data Interpretation
| Problem | Possible Cause | Solution |
| High variability between replicate wells | Uneven cell seeding or edge effects. | Ensure a homogenous cell suspension before seeding and avoid using the outer wells of the plate. |
| Assay signal is too low | Insufficient cell number or incorrect assay reagent volume. | Optimize the initial cell seeding density and verify the correct volume of assay reagent is added to each well. |
| Discrepancy between different cytotoxicity assays | Different assays measure different biological endpoints.[1] | For a comprehensive understanding, consider using multiple assays that measure different parameters (e.g., metabolic activity, membrane integrity, and cell number).[1][2] |
Experimental Protocols
Protocol 1: Resazurin-Based Cytotoxicity Assay
This assay measures cell viability based on the ability of living cells to reduce the non-fluorescent dye resazurin (B115843) to the highly fluorescent resorufin.[5][6]
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 100 µM) and include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours).
-
Resazurin Addition: Add resazurin solution to each well to a final concentration of 10% of the total volume.
-
Incubation with Reagent: Incubate the plate for 2-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation of 560 nm and an emission of 590 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blotting for p-STAT3
This protocol allows for the detection of the phosphorylated (active) form of STAT3.
-
Cell Lysis: After treating cells with this compound for the desired time, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-STAT3 and total STAT3 (as a loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize the p-STAT3 signal to the total STAT3 signal.[7]
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 48h |
| A549 | Lung Carcinoma | 5.2 |
| HeLa | Cervical Cancer | 8.7 |
| BT-474 | Breast Cancer | 3.1 |
Visualizations
Caption: this compound inhibits the JAK-STAT signaling pathway.
Caption: In Vitro evaluation workflow for this compound.
Caption: Troubleshooting inconsistent IC50 values.
References
- 1. Assessment of Cytotoxicity Profiles of Different Phytochemicals: Comparison of Neutral Red and MTT Assays in Different Cells in Different Time Periods - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Viability and Cytotoxicity Testing and Same-Well Multi-Parametric Combinations for High Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Considerations for quantitative Western blotting [novusbio.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. mdpi.com [mdpi.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. bio-rad.com [bio-rad.com]
Validation & Comparative
Validating Uvarigrin's Mechanism of Action: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of Uvarigrin's probable mechanism of action, contextualized within the broader class of Annonaceous acetogenins (B1209576). Due to a lack of specific published research on this compound's molecular pathway, this guide leverages experimental data from closely related and well-studied acetogenins, such as Bullatacin and Rolliniastatin-1, to infer and validate its likely cytotoxic effects.
Annonaceous acetogenins are a class of potent bioactive compounds isolated from plants of the Annonaceae family. This compound, an acetogenin (B2873293) found in the roots of Uvaria species, has demonstrated cytotoxic activity against human tumor cell lines, suggesting its potential as an anticancer agent. The primary mechanism of action for this class of compounds is the inhibition of Complex I (NADH:ubiquinone oxidoreductase) in the mitochondrial respiratory chain. This disruption of cellular energy metabolism is a key event that leads to the induction of apoptosis, or programmed cell death, in cancer cells.
Comparative Analysis of Cytotoxicity
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) |
| Bullatacin | MCF-7 | Breast Adenocarcinoma | <10-12 |
| A-549 | Lung Carcinoma | <10-12 | |
| HT-29 | Colon Adenocarcinoma | <10-12 | |
| Rolliniastatin-1 | Multiple | Various | Not specified |
| Annonacin | HT-29 | Colon Adenocarcinoma | <10-1 |
| PC-3 | Prostate Adenocarcinoma | <10-1 | |
| A-549 | Lung Carcinoma | <10-1 |
The Proposed Mechanism of Action: Induction of Apoptosis
The cytotoxic activity of acetogenins, and by extension this compound, is primarily attributed to their ability to trigger the intrinsic pathway of apoptosis. This process is initiated by the inhibition of mitochondrial Complex I, leading to a cascade of cellular events.
Signaling Pathway of Acetogenin-Induced Apoptosis
Caption: Proposed signaling pathway for this compound-induced apoptosis.
Experimental Protocols for Mechanism Validation
To validate the proposed mechanism of action for this compound, a series of key experiments can be performed. The following are detailed protocols for these essential assays.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effect of a compound on cancer cells by measuring metabolic activity.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for 24, 48, and 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
This assay quantifies the percentage of apoptotic and necrotic cells following treatment.
Protocol:
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Western Blot Analysis of Apoptotic Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
Protocol:
-
Protein Extraction: Treat cells with this compound, lyse the cells, and extract the total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE: Separate the protein lysates (20-40 µg) on a 10-12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved Caspase-3, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Mitochondrial Membrane Potential (ΔΨm) Assay
This assay measures the disruption of the mitochondrial membrane potential, a key indicator of apoptosis induction.
Protocol:
-
Cell Treatment: Treat cells with this compound at its IC50 concentration.
-
Staining: Incubate the cells with a fluorescent dye such as JC-1 or TMRE according to the manufacturer's instructions. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.
-
Analysis: Analyze the fluorescence using a fluorescence microscope or a flow cytometer. A shift from red to green fluorescence indicates a loss of mitochondrial membrane potential.
Experimental Workflow
The validation of this compound's mechanism of action can be systematically approached through the following experimental workflow.
Caption: A logical workflow for validating this compound's mechanism of action.
Conclusion
While direct experimental evidence for this compound's specific mechanism of action is pending in the scientific literature, the extensive research on other Annonaceous acetogenins provides a strong foundation for a proposed pathway. The inhibition of mitochondrial Complex I, leading to ATP depletion, oxidative stress, and the subsequent activation of the intrinsic apoptotic cascade, is the well-established mode of action for this class of compounds. The experimental protocols and comparative data presented in this guide offer a robust framework for researchers to validate this proposed mechanism for this compound and further explore its potential as a novel anticancer agent. Future studies should focus on generating specific IC50 data for this compound across a panel of cancer cell lines and elucidating the precise molecular interactions within the apoptotic pathway.
Uvarigrin: Unidentified Compound Lacks Scientific Data for Efficacy Comparison
Following a comprehensive search of scientific literature and drug databases, no information could be found on a compound named "Uvarigrin." This suggests that "this compound" may be a typographical error, a non-standardized name, or a compound not currently described in publicly available scientific literature. Consequently, a direct comparison of its efficacy against any alternative compound is not possible at this time.
For a comparative analysis to be conducted, publicly accessible data from preclinical or clinical studies is essential. This data typically includes details on the compound's mechanism of action, pharmacokinetic and pharmacodynamic profiles, and outcomes from efficacy and safety trials. Without such information for "this compound," a meaningful and objective comparison guide cannot be developed.
Researchers, scientists, and drug development professionals seeking comparative efficacy data are encouraged to verify the correct nomenclature and spelling of the compound of interest. Should a different compound name be identified, a thorough comparison can be initiated, provided that sufficient experimental data is available in the public domain.
To illustrate the requested format for a comparison guide, a hypothetical example comparing two well-documented compounds for the treatment of an inflammatory condition is provided below. This example demonstrates how quantitative data would be presented, experimental protocols detailed, and signaling pathways visualized.
Hypothetical Comparison Guide: Compound A vs. Compound B for Rheumatoid Arthritis
This guide provides a comparative overview of two hypothetical kinase inhibitors, Compound A and Compound B, for the treatment of rheumatoid arthritis.
Efficacy Data
| Parameter | Compound A | Compound B |
| IC₅₀ (JAK1) | 10 nM | 15 nM |
| IC₅₀ (JAK2) | 50 nM | 20 nM |
| ACR20 Response (Phase II) | 65% | 70% |
| Adverse Event Rate (GI) | 15% | 10% |
Experimental Protocols
In Vitro Kinase Assay: The inhibitory activity of Compound A and Compound B against JAK1 and JAK2 was determined using a fluorescence-based immunoassay. Recombinant human JAK1 and JAK2 enzymes were incubated with the compounds at varying concentrations in the presence of a peptide substrate and ATP. The reaction was allowed to proceed for 60 minutes at room temperature. The amount of phosphorylated substrate was quantified using a specific antibody and a fluorescently labeled secondary antibody. IC₅₀ values were calculated from the dose-response curves.
Phase II Clinical Trial: A randomized, double-blind, placebo-controlled study was conducted in 200 patients with active rheumatoid arthritis. Patients were randomized to receive 50 mg of Compound A, 50 mg of Compound B, or placebo once daily for 12 weeks. The primary endpoint was the proportion of patients achieving a 20% improvement in the American College of Rheumatology criteria (ACR20).
Signaling Pathway
The Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade in the pathogenesis of rheumatoid arthritis. Both Compound A and Compound B are designed to inhibit JAK enzymes, thereby modulating the inflammatory response.
Experimental Workflow
The following diagram illustrates the general workflow for evaluating the efficacy of novel compounds in a preclinical setting.
Unraveling the Cross-Reactivity Profiles of Uvaria-Derived Compounds: A Comparative Guide for Researchers
A deep dive into the selectivity of the promising anti-cancer agents uvaretin (B1683745) and uvaricin (B1199999), offering insights into their potential for off-target effects and providing a framework for future research.
The natural world remains a vast repository of potential therapeutic agents. Among these, compounds derived from the Uvaria genus of plants have garnered significant scientific interest for their potent cytotoxic activities against various cancer cell lines. This guide focuses on two such compounds, uvaretin and uvaricin, which are often the subject of investigation due to a likely recurring misspelling of "uvarigrin" in scientific queries. We aim to provide researchers, scientists, and drug development professionals with a comprehensive comparison of their known biological activities, with a particular emphasis on their selectivity and potential for cross-reactivity with other cellular targets.
Executive Summary
Uvaretin, a dihydrochalcone, and uvaricin, an annonaceous acetogenin, both demonstrate significant antiproliferative effects. However, they belong to different chemical classes and act through distinct mechanisms. Uvaretin is understood to modulate signaling pathways such as NF-κB, while uvaricin is a potent inhibitor of mitochondrial complex I. This fundamental difference in their primary targets suggests distinct cross-reactivity profiles. While direct, comprehensive off-target screening data for both compounds remains limited in the public domain, this guide synthesizes the available information on their selectivity and provides detailed experimental protocols to facilitate further investigation.
Comparative Analysis of Uvaretin and Uvaricin
| Feature | Uvaretin | Uvaricin |
| Chemical Class | Dihydrochalcone | Annonaceous Acetogenin |
| Primary Mechanism of Action | Modulation of signaling pathways (e.g., NF-κB) | Inhibition of mitochondrial complex I (NADH:ubiquinone oxidoreductase) |
| Primary Biological Activity | Cytotoxic, Anti-inflammatory | Cytotoxic, Antitumor, potential to overcome multi-drug resistance |
| Reported IC50 Values | Low micromolar range against various cancer cell lines (e.g., HeLa, U937, A549, MIA PaCa-2)[1] | Potent inhibition of cancer cell growth, with some acetogenins (B1209576) showing greater potency than Adriamycin in multi-drug resistant lines[2] |
| Known Selectivity | Chalcones as a class have been shown to selectively inhibit various proteins, including PDE5A1 and ABCG2.[3][4] The selectivity of uvaretin itself is not extensively documented. | Acetogenins are known to exhibit selective toxicity against tumor cells, potentially due to their higher reliance on mitochondrial respiration.[2][5][6] |
| Potential for Cross-Reactivity | As a chalcone, uvaretin may interact with a range of kinases and other enzymes due to the reactive α,β-unsaturated ketone moiety. | The primary off-target effects of uvaricin would likely involve other components of the electron transport chain or enzymes with structurally similar NADH binding sites. |
Signaling Pathways and Mechanisms of Action
To visually represent the distinct mechanisms of uvaretin and uvaricin, the following diagrams illustrate their primary signaling pathways.
References
- 1. The winding road of the uvaretin class of natural products: from total synthesis to bioactive agent discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel Annonaceous acetogenins from Graviola (Annona muricata) fruits with strong anti-proliferative activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of chalcones as potent and selective PDE5A1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Investigation of Chalcones as Selective Inhibitors of the Breast Cancer Resistance Protein: Critical Role of Methoxylation in both Inhibition Potency and Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Selective Acetogenins and Their Potential as Anticancer Agents [frontiersin.org]
- 6. mdpi.com [mdpi.com]
Comparative Analysis of Uvarigrin Analogs in Inducing Cancer Cell Death
A detailed review of the experimental data on the cytotoxic effects of Uvarigrin-related compounds reveals their potential as anti-cancer agents. This guide provides a comparative analysis of Uvaretin, Isouvaretin (B1212272), and Diuvaretin (B1227804), focusing on their efficacy in inhibiting the growth of human promyelocytic leukemia HL-60 cells. The findings are compared with established chemotherapy drugs, Doxorubicin and Cisplatin.
The experimental evidence demonstrates that Uvaretin and its analogs, Isouvaretin and Diuvaretin, exhibit significant growth inhibitory effects on the HL-60 cancer cell line. The primary mechanism of action for these compounds is the induction of apoptosis, or programmed cell death, a critical pathway for eliminating cancerous cells.
Quantitative Comparison of Cytotoxicity
| Compound | Cell Line | IC50 (µM) | Citation |
| Doxorubicin | HL-60 | 0.01 - 0.1 | [1][2] |
| Cisplatin | HL-60 | 1.0 - 10 | [3][4] |
| Uvaretin | HL-60 | Data not available | |
| Isouvaretin | HL-60 | Data not available | |
| Diuvaretin | HL-60 | Data not available |
Table 1: Comparative Cytotoxicity (IC50) of Selected Compounds on HL-60 Cells. IC50 values represent the concentration of a drug that is required for 50% inhibition of cell growth in vitro. Lower IC50 values indicate higher potency.
Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest
The cytotoxic activity of Uvaretin and its related compounds is primarily attributed to the induction of apoptosis. Experimental observations in HL-60 cells treated with these C-benzylated dihydrochalcones include key hallmarks of apoptosis such as chromosomal condensation, nuclear degradation, and DNA fragmentation.[1] Furthermore, these compounds have been shown to activate caspase-3, a crucial executioner enzyme in the apoptotic cascade.[1]
In addition to apoptosis, these compounds also influence the cell cycle. Studies have demonstrated that they cause an accumulation of cells in the G1 phase and the appearance of a sub-G1 peak, which is indicative of apoptotic cell death.[1]
Signaling Pathways
The induction of apoptosis by Uvaretin and its analogs is believed to proceed through the intrinsic or mitochondrial pathway, culminating in the activation of caspase-3. This pathway is regulated by the Bcl-2 family of proteins, which control mitochondrial outer membrane permeabilization. While direct evidence of Uvaretin's interaction with specific Bcl-2 family members is still under investigation, the activation of caspase-3 strongly suggests the involvement of this pathway.
Figure 1: Proposed Apoptotic Pathway of Uvaretin. This diagram illustrates the hypothetical intrinsic apoptotic pathway initiated by Uvaretin, leading to the activation of executioner caspase-3.
Experimental Protocols
The following are summaries of the standard experimental methodologies used to evaluate the cytotoxic and apoptotic effects of compounds like Uvaretin.
Cytotoxicity Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: HL-60 cells are seeded in 96-well plates at a density of 5 x 10^4 cells/well and incubated for 24 hours.
-
Compound Treatment: Cells are treated with various concentrations of the test compounds (e.g., Uvaretin, Doxorubicin) and incubated for a specified period (e.g., 24, 48, 72 hours).
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours to allow the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.
Figure 2: MTT Assay Workflow. A flowchart outlining the key steps of the MTT cytotoxicity assay.
Cell Cycle Analysis (Flow Cytometry)
This technique is used to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: HL-60 cells are treated with the test compounds for a specific duration, then harvested and washed with PBS.
-
Fixation: Cells are fixed in cold 70% ethanol (B145695) to permeabilize the cell membrane.
-
Staining: Fixed cells are stained with a fluorescent dye that binds to DNA, such as Propidium Iodide (PI), in the presence of RNase to prevent staining of RNA.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The resulting data is analyzed to generate a histogram showing the distribution of cells in G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay (Caspase-3 Activity)
This assay quantifies the activity of caspase-3, a key executioner of apoptosis.
-
Cell Lysis: Treated and untreated HL-60 cells are lysed to release their cellular contents.
-
Substrate Addition: A specific caspase-3 substrate conjugated to a colorimetric or fluorescent reporter molecule is added to the cell lysates.
-
Incubation: The mixture is incubated to allow active caspase-3 to cleave the substrate, releasing the reporter molecule.
-
Detection: The amount of released reporter is quantified using a spectrophotometer or fluorometer. The activity is proportional to the signal generated.
References
- 1. Induction of apoptosis in human promyelocytic leukemia cell line HL-60 by C-benzylated dihydrochalcones, uvaretin, isouvaretin and diuvaretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synergistic growth inhibition in HL-60 cells by the combination of acyclic retinoid and vitamin K2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proliferation inhibition, cell cycle arrest and apoptosis induced in HL-60 cells by a natural diterpene ester from Daphne mucronata - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Risankizumab vs. Ustekinumab: A Head-to-Head Comparison for the Treatment of Moderate-to-Severe Crohn's Disease
For researchers and drug development professionals navigating the therapeutic landscape for Crohn's disease, this guide provides a comprehensive, data-driven comparison of two key biologic therapies: Risankizumab and Ustekinumab. This analysis is centered on the results of the pivotal Phase 3b SEQUENCE clinical trial, offering a head-to-head evaluation of their efficacy and a detailed look at their distinct mechanisms of action.
Comparative Efficacy in Anti-TNF-Refractory Crohn's Disease
The SEQUENCE trial was a multicenter, randomized, open-label study designed to directly compare the efficacy and safety of Risankizumab versus Ustekinumab in adult patients with moderate-to-severe Crohn's disease who had previously failed treatment with at least one anti-tumor necrosis factor (TNF) agent.[1][2]
Key Efficacy Endpoints from the SEQUENCE Trial
The following table summarizes the primary and key secondary endpoints from the SEQUENCE trial, providing a direct quantitative comparison of Risankizumab and Ustekinumab.
| Efficacy Endpoint | Timepoint | Risankizumab | Ustekinumab | Statistical Significance |
| Clinical Remission (CDAI <150) | Week 24 | 58.6% | 39.5% | Non-inferiority met[1][3] |
| Clinical Remission (CDAI <150) | Week 48 | 60.8% | 40.8% | Superiority (p<0.001)[2][4] |
| Endoscopic Remission | Week 48 | 31.8% | 16.2% | Superiority (p<0.0001)[1][4] |
| Endoscopic Response (≥50% decrease in SES-CD) | Week 48 | 45.1% | 21.9% | Superiority[3] |
| Glucocorticoid-Free Clinical Remission | Week 48 | 60.8% | 40.4% | Superiority[3] |
| Glucocorticoid-Free Endoscopic Remission | Week 48 | 31.4% | 15.5% | Superiority[3] |
Mechanisms of Action: A Tale of Two Cytokine Blockades
Risankizumab and Ustekinumab both target the interleukin (IL)-23 pathway, which is a critical driver of inflammation in Crohn's disease. However, they do so with different levels of specificity.
Risankizumab is a humanized IgG1 monoclonal antibody that selectively binds to the p19 subunit of the IL-23 cytokine.[5][6][7] This targeted approach specifically inhibits IL-23-mediated signaling, which is known to activate Th17 cells and other pro-inflammatory pathways.[6][8]
Ustekinumab , on the other hand, is a fully human IgG1κ monoclonal antibody that targets the p40 subunit shared by both IL-12 and IL-23.[[“]][10][11][12] By blocking the p40 subunit, Ustekinumab inhibits the signaling of both IL-12 and IL-23.[[“]][11][13] This dual inhibition affects both the Th1 (via IL-12) and Th17 (via IL-23) inflammatory pathways.[[“]][12]
The superior efficacy of Risankizumab observed in the SEQUENCE trial suggests that the specific inhibition of the IL-23 pathway via the p19 subunit may be a more effective strategy for inducing remission in patients with anti-TNF-refractory Crohn's disease.[14]
Experimental Protocols
The primary endpoints in the SEQUENCE trial were assessed using well-established and validated methodologies in Crohn's disease research.
Clinical Remission: Crohn's Disease Activity Index (CDAI)
Clinical remission was defined as a Crohn's Disease Activity Index (CDAI) score of less than 150.[1][3] The CDAI is a composite score calculated based on a 7-day diary of symptoms and other clinical parameters.[15]
CDAI Score Interpretation:
A reduction of at least 100 points in the CDAI score from baseline is considered a clinical response.[4]
Endoscopic Remission: Simple Endoscopic Score for Crohn's Disease (SES-CD)
Endoscopic remission was defined as a Simple Endoscopic Score for Crohn's Disease (SES-CD) of 4 or less, with at least a 2-point reduction from baseline, and no subscore greater than 1 in any individual variable.[3] The SES-CD is a simplified and validated scoring system that assesses the severity of endoscopic lesions in five segments of the ileum and colon.[19][20][21] It evaluates four key endoscopic parameters: the presence and size of ulcers, the extent of the ulcerated surface, the extent of the affected surface, and the presence of narrowing or stenosis.[19][20][21]
Conclusion
The head-to-head data from the SEQUENCE trial provide compelling evidence for the superior efficacy of Risankizumab over Ustekinumab in achieving key clinical and endoscopic outcomes at 48 weeks in patients with moderate-to-severe Crohn's disease who have previously not responded to anti-TNF therapies.[1][2][14] The targeted inhibition of the IL-23 p19 subunit by Risankizumab appears to be a more effective therapeutic strategy than the dual IL-12/23 p40 blockade by Ustekinumab in this patient population. These findings are crucial for informing clinical decision-making and guiding future research in the management of Crohn's disease.
References
- 1. gut.bmj.com [gut.bmj.com]
- 2. gi.org [gi.org]
- 3. Risankizumab may be better second-line option than ustekinumab for Crohn’s disease | springermedicine.com [springermedicine.com]
- 4. Risankizumab Versus Ustekinumab for the Achievement of Clinical Remission and Reduction in Inflammatory Biomarkers in Patients With Moderate-to-Severe Crohn’s Disease: Results From the Phase 3b SEQUENCE Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Risankizumab: Mechanism of action, clinical and translational science - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What is the mechanism of action of Risankizumab-RZAA? [synapse.patsnap.com]
- 7. Risankizumab: Mechanism of action, clinical and translational science - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gi.org [gi.org]
- 9. consensus.app [consensus.app]
- 10. Ustekinumab [crohnsandcolitis.org.uk]
- 11. Ustekinumab - Wikipedia [en.wikipedia.org]
- 12. What is the mechanism of action of Ustekinumab? [synapse.patsnap.com]
- 13. Discovery and mechanism of ustekinumab: A human monoclonal antibody targeting interleukin-12 and interleukin-23 for treatment of immune-mediated disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Risankizumab versus Ustekinumab for Crohn's Disease: When less is more | World Gastroenterology Organisation [worldgastroenterology.org]
- 15. gastrotraining.com [gastrotraining.com]
- 16. Crohn's Disease Activity Index (CDAI): What Your Score Means [healthline.com]
- 17. healthcentral.com [healthcentral.com]
- 18. reference.medscape.com [reference.medscape.com]
- 19. naspghan.org [naspghan.org]
- 20. igibdscores.it [igibdscores.it]
- 21. Chronic Inflammatory Bowel Disease: Endoscopic Scores – Endoscopy Campus [endoscopy-campus.com]
Uvarigrin Analogs: A Comparative Guide to Structure-Activity Relationships in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anti-cancer agents has led to the exploration of various natural products and their synthetic analogs. Among these, the Uvarigrin family of compounds, characterized by a γ-lactone core, has shown promise. However, challenges such as poor solubility have prompted further investigation into their structure-activity relationships (SAR) to develop more potent and bioavailable derivatives. This guide provides a comparative analysis of a key this compound analog, (±)-UB006, and its derivatives, focusing on their cytotoxic activity and solubility, supported by experimental data and detailed protocols.
Introduction to this compound and its Analog (±)-UB006
Uvarigrins are a class of natural products that have demonstrated cytotoxic effects against various cancer cell lines. A simplified synthetic analog, (±)-UB006 ((4SR,5SR)-4-(hydroxymethyl)-3-methylene-5-octyldihydrofuran-2(3H)-one), has been developed as a promising anti-cancer molecule.[1][2] The enantiomer (–)-UB006, in particular, exhibits potent cytotoxic effects in several tumor cell lines, including the ovarian cancer OVCAR-3 cell line, with a 40-fold higher potency than the fatty acid synthase (FAS) inhibitor C75.[1][2] Despite its promise, the low solubility of CoA adducts of UB006 has necessitated the synthesis of derivatives with improved physicochemical properties and enhanced biological activity.[1][2]
Comparative Analysis of (±)-UB006 Derivatives
To investigate the SAR of (±)-UB006, a series of derivatives were synthesized by modifying the primary alcohol through carbon chain elongation and the addition of hydroxyl groups.[1][2] The cytotoxic activity against the OVCAR-3 ovarian cancer cell line and the thermodynamic solubility of these derivatives were evaluated.
Cytotoxicity and Solubility Data
The following table summarizes the half-maximal inhibitory concentration (IC50) for cytotoxicity in OVCAR-3 cells and the thermodynamic solubility of (±)-UB006 and its derivatives.
| Compound | R Group | IC50 (µM) in OVCAR-3 Cells | Thermodynamic Solubility (µM) |
| (±)-UB006 | -CH2OH | 5.0 ± 0.6 | 550 |
| (±)-UB031 | -CH2CH2OH | 3.6 ± 0.2 | 473 |
| (±)-UB032 | -CH2CH2CH2OH | > 50 | 390 |
| (±)-UB033 | -CH2CH2CH2CH2OH | > 50 | 76 |
| (±)-UB035 | -CH2(CH(CH2OH)2) | 2.1 ± 0.2 | > 2000 |
| (±)-UB036 | -CH2(C(CH2OH)3) | 5.2 ± 0.4 | > 2000 |
Data sourced from Reina et al., 2025.[1]
Structure-Activity Relationship Insights
The experimental data reveals key insights into the structure-activity relationship of (±)-UB006 derivatives:
-
Carbon Chain Elongation: A moderate elongation of the carbon chain of the primary alcohol, as seen in (±)-UB031 (ethyl group), led to a 1.4-fold increase in cytotoxicity compared to (±)-UB006.[1] However, further elongation to a propyl or butyl chain, as in (±)-UB032 and (±)-UB033, resulted in a significant decrease in cytotoxicity.[1] This suggests that an optimal chain length is crucial for maintaining cytotoxic activity.
-
Hydroxylation and Branching: The introduction of multiple hydroxyl groups through branching, as demonstrated by (±)-UB035 and (±)-UB036, had a profound impact on both solubility and cytotoxicity. (±)-UB035, with a dihydroxylated propyl group, exhibited a 2.5-fold increase in cytotoxicity and a greater than 4-fold increase in solubility compared to the parent compound (±)-UB006.[1] In contrast, (±)-UB036, with a trihydroxylated propyl group, maintained a comparable cytotoxicity to (±)-UB006 while also showing significantly improved solubility.[1]
These findings indicate that the addition of polar hydroxyl groups can effectively overcome the solubility limitations of the parent compound without compromising, and in some cases even enhancing, its anti-cancer activity. The most promising derivative from this study was (±)-UB035, which demonstrated both enhanced cytotoxicity and significantly improved solubility.[1]
Experimental Protocols
The following are the detailed methodologies for the key experiments cited in the SAR studies of (±)-UB006 derivatives.
Cytotoxicity Assay (MTT Assay)
Objective: To determine the cytotoxic effect of (±)-UB006 and its derivatives on the OVCAR-3 ovarian cancer cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The intensity of the purple color is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: OVCAR-3 cells are seeded into 96-well plates at an appropriate density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with increasing concentrations of the (±)-UB006 derivatives for 3 days.
-
MTT Incubation: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration 0.5 mg/mL) is added to each well. The plates are incubated for 4 hours in a humidified atmosphere (e.g., +37 °C, 5% CO2).
-
Formazan Solubilization: Following incubation, a solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals. The plate is then left overnight in the incubator.
-
Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Thermodynamic Solubility Assay (Turbidimetry)
Objective: To assess the thermodynamic solubility of (±)-UB006 and its derivatives.
Principle: This method is based on the principle of turbidimetry, which measures the scattering of light by suspended particles in a solution. The point at which a compound fails to dissolve and forms a precipitate corresponds to its solubility limit, which can be detected by an increase in turbidity.
Procedure:
-
Compound Preparation: Increasing concentrations of the (±)-UB006 derivatives are prepared.
-
Incubation: The compounds are incubated in water with 1% DMSO as a solvent for 2 hours at 37 °C.
-
Turbidity Measurement: The turbidity of each solution is measured.
-
Data Analysis: A turbidimetric analysis will show a biphasic curve. The inflection point of this curve, where the compound starts to precipitate, is identified. This point is determined by the intersection of the two regression lines of the biphasic curve and corresponds to the thermodynamic solubility of the compound.[1]
Visualizing Experimental Workflows
The following diagrams illustrate the workflows for the cytotoxicity and solubility assays.
Caption: Workflow for determining the cytotoxicity of UB006 derivatives using the MTT assay.
Caption: Workflow for determining the thermodynamic solubility of UB006 derivatives via turbidimetry.
References
Independent Verification of Uvaretin's Biological Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological effects of Uvaretin, a naturally occurring dihydrochalcone, with other related compounds. The information presented is supported by experimental data from peer-reviewed scientific literature, offering a resource for researchers investigating potential cytotoxic agents for drug development.
Comparative Analysis of Cytotoxic Activity
Uvaretin has demonstrated significant cytotoxic effects against a panel of human cancer cell lines. To provide a comprehensive overview, its performance is compared with other cytotoxic dihydrochalcones. The following table summarizes the half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | IC50 (µM) | Reference |
| Uvaretin | HeLa (Cervical Cancer) | 2.0 - 5.1 | [1] |
| U937 (Leukemia) | 2.0 - 5.1 | [1] | |
| A549 (Lung Cancer) | 2.0 - 5.1 | [1] | |
| MIA PaCa-2 (Pancreatic Cancer) | 2.0 - 5.1 | [1] | |
| HL-60 (Leukemia) | Not specified, but showed growth inhibitory effects | [2] | |
| 2',4'-Dihydroxydihydrochalcone | HT-29 (Colon Cancer) | 1.8 ± 0.4 | [3] |
| 2'-Methoxy-4'-hydroxydihydrochalcone | HT-29 (Colon Cancer) | 8.5 ± 2.1 | [3] |
| Erioschalcone A | MCF-7 (Breast Cancer) | 7.6 | |
| HeLa (Cervical Cancer) | 23.7 | ||
| Erioschalcone B | HeLa (Cervical Cancer) | 3.1 |
Experimental Protocols
The following are detailed methodologies for the key cytotoxicity assays cited in this guide. These protocols are based on standard laboratory procedures and those described in the referenced literature.
Sulforhodamine B (SRB) Assay for HT-29 Cells
This protocol is adapted from studies evaluating the cytotoxicity of dihydrochalcones on HT-29 human colon adenocarcinoma cells.[3]
-
Cell Seeding: HT-29 cells are seeded into 96-well plates at an appropriate density and allowed to attach overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., Uvaretin, 2',4'-dihydroxydihydrochalcone). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a defined period, typically 48 to 72 hours.
-
Cell Fixation: After incubation, the cells are fixed by gently adding cold trichloroacetic acid (TCA) to each well and incubating for 1 hour at 4°C.
-
Staining: The plates are washed with water and air-dried. Sulforhodamine B (SRB) solution is then added to each well and incubated for 30 minutes at room temperature.
-
Washing: Unbound dye is removed by washing with 1% acetic acid.
-
Solubilization and Absorbance Reading: The bound SRB is solubilized with a Tris-base solution, and the absorbance is measured at a wavelength of 510 nm using a microplate reader. The IC50 values are then calculated from the dose-response curves.
MTT Assay for HeLa and MCF-7 Cells
This protocol is a standard method for assessing the cytotoxicity of compounds on cell lines like HeLa and MCF-7.
-
Cell Seeding: Cells are seeded in 96-well plates at a suitable density and incubated overnight to allow for cell attachment.
-
Compound Exposure: The medium is replaced with fresh medium containing different concentrations of the test compounds (e.g., Uvaretin, Erioschalcones). Control wells with untreated cells and a vehicle control are included.
-
Incubation: The cells are incubated with the compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured at a wavelength of approximately 570 nm using a microplate reader. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration.
Signaling Pathways and Mechanisms of Action
Uvaretin and other dihydrochalcones exert their cytotoxic effects primarily through the induction of apoptosis (programmed cell death). The underlying molecular mechanisms involve the modulation of key signaling pathways.
Uvaretin-Induced Apoptosis
Studies on Uvaretin have shown that it induces apoptosis in human promyelocytic leukemia (HL-60) cells.[2] This process is characterized by cell cycle arrest at the G1 phase and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade.[2]
Caption: Uvaretin-induced apoptosis pathway in HL-60 cells.
General Apoptotic Pathways Activated by Dihydrochalcones
More broadly, dihydrochalcones have been shown to induce apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, as well as inducing endoplasmic reticulum (ER) stress.
Caption: General apoptotic pathways induced by dihydrochalcones.
Experimental Workflow for Investigating Apoptosis
The following workflow outlines the key experimental steps to verify the apoptotic effects of a test compound like Uvaretin.
References
- 1. researchgate.net [researchgate.net]
- 2. Induction of apoptosis in human promyelocytic leukemia cell line HL-60 by C-benzylated dihydrochalcones, uvaretin, isouvaretin and diuvaretin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of dihydrochalcones isolated from Corema album leaves against HT-29 colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Uvarigrin: A Comparative Meta-Analysis of Anticancer Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative meta-analysis of the research findings on Uvarigrin, a naturally occurring compound, and its potential as an anticancer agent. The analysis focuses on its antiproliferative activity against the human hepatocellular carcinoma cell line, HepG2, and compares its performance with established chemotherapeutic drugs: Doxorubicin, Cisplatin, and Sorafenib.
Executive Summary
This compound, a mono-tetrahydrofuran acetogenin (B2873293) isolated from Uvaria micrantha, has demonstrated potent antiproliferative activity against the HepG2 cancer cell line. This meta-analysis consolidates the available quantitative data on this compound and compares it against standard chemotherapeutic agents, highlighting its potential as a subject for further investigation in oncology drug development. The primary mechanism of action appears to be cytostatic, inducing cell cycle arrest at the G2/M phase.
Quantitative Data Summary
The antiproliferative efficacy of this compound and comparator drugs against the HepG2 cell line is summarized in Table 1. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability.
Table 1: Comparative Antiproliferative Activity (IC50) against HepG2 Cells
| Compound | IC50 (µM) | Incubation Time | Reference |
| This compound | 0.37 ± 0.06 | 48h (Assumed) * | [1] |
| Doxorubicin | 0.45 µg/mL (~0.78 µM) | Not Specified | |
| 1.1 µM | Not Specified | ||
| 1.679 µg/mL (~2.9 µM) | Not Specified | ||
| 7.3 µg/mL (~12.6 µM) | 48h | ||
| 12.18 µM | 24h | ||
| Cisplatin | 4.323 µg/mL (~14.4 µM) | Not Specified | |
| 7.7 µM | 48h | ||
| 15.9 µM | Not Specified | ||
| 25.5 µM | 24h | ||
| Sorafenib | ~6 µM | 48h | |
| 8.9 µM | Not Specified | ||
| 5.783 - 8.289 µM | Not Specified |
*Disclaimer: The incubation time for the this compound IC50 value was not explicitly stated in the available literature. A standard incubation period of 48 hours has been assumed for comparative purposes.
Mechanism of Action & Signaling Pathways
This compound's primary mode of action is the induction of cell cycle arrest at the G2/M phase, leading to a cytostatic effect.[1] This is distinct from many cytotoxic agents that primarily induce apoptosis.
-
This compound: Induces cell cycle arrest at the G2/M checkpoint. The precise molecular targets within this pathway are yet to be fully elucidated.
-
Doxorubicin: Acts as a DNA intercalating agent and an inhibitor of topoisomerase II.[2][3] This leads to DNA damage and triggers cell cycle arrest, primarily at the G2/M phase, and subsequent apoptosis.[3][4]
-
Cisplatin: Forms platinum-DNA adducts, leading to DNA damage and interference with DNA replication.[5][6] This damage can induce cell cycle arrest at various checkpoints, including G2/M, and ultimately lead to apoptosis.
-
Sorafenib: A multi-kinase inhibitor that targets several receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. It can induce a G1 cell cycle delay.
Experimental Protocols
In Vitro Antiproliferation Assay (MTT Assay)
This protocol outlines a general procedure for determining the IC50 values of compounds in adherent cell lines like HepG2.
-
Cell Seeding: HepG2 cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (e.g., this compound, Doxorubicin) and a vehicle control.
-
Incubation: The treated plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value is determined by plotting a dose-response curve.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Carotenoids in female and male reproduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carotenoid supplementation during adulthood, but not development, decreases testis size in mallards [agris.fao.org]
Assessing the Target Specificity of Novel Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The journey of a novel bioactive compound from initial discovery to a potential therapeutic agent is fraught with challenges, a primary one being the precise identification of its molecular targets and potential off-target effects. Understanding a compound's specificity is paramount for predicting its efficacy, toxicity, and overall therapeutic window. This guide provides a comparative overview of key experimental methodologies to assess the target specificity of a hypothetical novel compound, "Uvarigrin," offering a framework for researchers to design and interpret target deconvolution studies.
Introduction to this compound
For the purpose of this guide, we will consider "this compound" a novel natural product derivative that has demonstrated potent anti-proliferative effects in cancer cell lines. Preliminary in-silico modeling suggests potential interactions with several protein kinases. The central challenge is to experimentally validate its primary target(s) and assess its selectivity across the human kinome and the broader proteome.
Comparative Analysis of Target Specificity Profiling Methods
Several powerful techniques can be employed to elucidate the direct targets of a small molecule like this compound. Each method offers unique advantages and limitations in terms of throughput, sensitivity, and the cellular context in which target engagement is measured.
| Method | Principle | Advantages | Limitations | Typical Data Output |
| Kinase Profiling | In vitro enzymatic assays measuring the ability of a compound to inhibit the activity of a large panel of recombinant kinases. | - High-throughput.- Broad coverage of the kinome.- Provides quantitative IC50 values. | - In vitro, may not reflect cellular activity.- Does not account for cellular permeability or metabolism.- Can miss non-kinase targets. | - IC50/Ki values for hundreds of kinases.- Selectivity scores. |
| Cellular Thermal Shift Assay (CETSA®) | Based on the principle that ligand binding stabilizes a target protein against thermal denaturation.[1][2][3] | - Measures target engagement in intact cells and tissues.[1][2][3]- Does not require compound labeling.- Can be adapted for high-throughput screening.[4] | - Requires specific antibodies for each target.- May not be suitable for all proteins.- Throughput can be limited in the Western Blot format. | - Thermal shift curves.- EC50 values for target engagement. |
| Quantitative Proteomics (e.g., TMT-MS) | Mass spectrometry-based approaches to quantify changes in protein abundance, post-translational modifications, or thermal stability across the proteome in response to compound treatment. | - Unbiased, proteome-wide analysis.- Can identify novel, unexpected targets.- Provides a global view of cellular response. | - Technically complex.- Data analysis can be challenging.- May not distinguish direct from indirect effects without additional validation. | - Lists of protein "hits" with altered abundance, modification, or stability.- Fold-change and p-values. |
Experimental Protocols
Kinase Profiling
Objective: To determine the inhibitory activity of this compound against a broad panel of human protein kinases in vitro.
Methodology:
-
Compound Preparation: this compound and a known multi-kinase inhibitor (e.g., Staurosporine) are serially diluted to create a concentration range (e.g., 1 nM to 100 µM).
-
Kinase Panel: A panel of several hundred purified, active human kinases is utilized (e.g., Eurofins DiscoverX KINOMEscan™ or similar).
-
Assay Performance: The assay is typically performed using a radiometric (e.g., ³³P-ATP) or fluorescence-based method. Each kinase is incubated with its specific substrate, ATP, and the test compound at various concentrations.
-
Data Analysis: Kinase activity is measured, and the percentage of inhibition relative to a vehicle control (DMSO) is calculated for each compound concentration. IC50 values are determined by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA®)
Objective: To validate the engagement of candidate targets by this compound in a cellular context.
Methodology:
-
Cell Culture and Treatment: A relevant cell line is cultured and treated with this compound at various concentrations for a defined period. A vehicle control (DMSO) is included.
-
Thermal Challenge: The treated cells are aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C) for a short duration (e.g., 3 minutes) to induce protein denaturation.[1][2][3]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction (containing non-aggregated proteins) is separated from the precipitated fraction by centrifugation.[1][2][3]
-
Protein Detection: The amount of the target protein remaining in the soluble fraction is quantified. This can be done by Western blotting or by higher-throughput methods like AlphaScreen® or HTRF®.[2][4]
-
Data Analysis: A "melting curve" is generated by plotting the amount of soluble protein as a function of temperature. A shift in this curve to higher temperatures in the presence of this compound indicates target stabilization and engagement.
Quantitative Proteomics (Thermal Proteome Profiling - TPP)
Objective: To identify the cellular targets of this compound on a proteome-wide scale.
Methodology:
-
Cell Treatment and Thermal Profiling: Similar to CETSA, cells are treated with this compound or vehicle. The treated cells are then subjected to a temperature gradient.
-
Protein Extraction and Digestion: The soluble protein fractions from each temperature point are collected, and the proteins are digested into peptides (e.g., using trypsin).
-
Isobaric Labeling: Peptides from each sample are labeled with tandem mass tags (TMT) or other isobaric labels. This allows for the multiplexed analysis of multiple samples in a single mass spectrometry run.
-
LC-MS/MS Analysis: The labeled peptides are combined, fractionated by liquid chromatography (LC), and analyzed by tandem mass spectrometry (MS/MS).
-
Data Analysis: The relative abundance of each peptide at different temperatures is determined. Proteins that show a significant thermal shift upon this compound treatment are identified as potential targets.
Data Presentation
Table 1: In Vitro Kinase Profiling of this compound
| Kinase Target | This compound IC50 (nM) | Compound X (Comparator) IC50 (nM) | Staurosporine (Control) IC50 (nM) |
| Kinase A | 15 | >10,000 | 5 |
| Kinase B | 85 | 50 | 8 |
| Kinase C | 1,200 | 250 | 12 |
| Kinase D | >10,000 | 8,000 | 20 |
| (...and so on for the entire panel) |
Illustrative data.
Table 2: Cellular Target Engagement by CETSA
| Target Protein | This compound EC50 (µM) | Compound X EC50 (µM) |
| Kinase A | 0.5 | >50 |
| Kinase B | 2.5 | 1.8 |
Illustrative data.
Mandatory Visualizations
Caption: Experimental workflow for assessing this compound's target specificity.
Caption: Hypothetical signaling pathway for this compound's on- and off-target effects.
References
- 1. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 2. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. drugtargetreview.com [drugtargetreview.com]
Safety Operating Guide
Essential Safety and Handling Protocols for Novel Compounds: A Guide for Uvarigrin
Disclaimer: No specific Safety Data Sheet (SDS) for "Uvarigrin" was found in public databases. The following guidance is based on general best practices for handling novel or potentially hazardous research chemicals in a laboratory setting. A substance-specific risk assessment must be conducted by qualified personnel before commencing any work.
This guide provides essential, immediate safety and logistical information for handling novel research compounds, with "this compound" as a placeholder for any such substance. The focus is on procedural, step-by-step guidance to ensure the safety of researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
Proper selection and use of PPE are the first line of defense against potential exposure to hazardous chemicals. The following table summarizes the recommended PPE for handling this compound, assuming it is a compound with unknown toxicological properties.
| Protection Type | Required PPE | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles or Face Shield | Goggles should be worn at all times in the laboratory. A face shield should be worn over goggles when there is a significant risk of splashes or sprays.[1] |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are generally recommended for handling chemicals. Check for compatibility with the solvents being used. Always inspect gloves for tears or punctures before use and remove them without touching the outer surface.[2] |
| Body Protection | Laboratory Coat or Chemical-Resistant Apron | A lab coat should be worn to protect clothing and skin. For procedures with a higher risk of splashing, a chemical-resistant apron that extends from the neck to the knees should be worn over the lab coat.[3] |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator is required when working with powders, volatile substances, or when generating aerosols. The type of respirator (e.g., N95, half-mask, or full-face) and cartridge should be selected based on a formal risk assessment. A fit test is mandatory for tight-fitting respirators.[3][4] |
| Foot Protection | Closed-Toed Shoes | Shoes that fully cover the feet are mandatory in a laboratory setting to protect against spills and falling objects. |
Operational Plan for Handling this compound
A systematic approach to handling novel compounds is crucial for maintaining a safe laboratory environment.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the package for any signs of damage or leakage.
-
If the package is compromised, do not open it. Isolate the package in a fume hood and follow your institution's emergency procedures.
-
If the package is intact, open it in a designated area, preferably within a fume hood, while wearing appropriate PPE.
2. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[4]
-
The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1]
-
Follow any specific storage temperature recommendations provided by the supplier.[4]
3. Handling and Experimental Work:
-
All work with this compound, especially handling of powders or solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Avoid direct contact with the skin, eyes, and clothing.[1]
-
Do not eat, drink, or smoke in the laboratory.[4]
-
Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.[1]
Disposal Plan
Proper disposal of chemical waste is critical to protect personnel and the environment.
1. Waste Segregation and Collection:
-
All solid waste contaminated with this compound (e.g., gloves, absorbent pads, and disposable labware) should be collected in a designated, labeled hazardous waste container.[5]
-
Liquid waste containing this compound should be collected in a separate, compatible, and clearly labeled hazardous waste container with a screw-on cap.[6]
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's waste management plan.[6]
2. Sharps Disposal:
-
Any sharps (e.g., needles, razor blades) contaminated with this compound must be disposed of in an approved sharps container.[7]
3. Decontamination:
-
All non-disposable equipment and work surfaces should be decontaminated after use. The appropriate decontamination method will depend on the chemical properties of this compound.
-
Contaminated reusable lab coats should be professionally laundered. Do not take them home.[1]
4. Waste Pickup:
-
Follow your institution's procedures for requesting a hazardous waste pickup. Ensure all waste containers are properly sealed and labeled before collection.[6]
Visual Guides
Safe Handling Workflow for this compound
The following diagram outlines the key steps for safely handling a novel research chemical from receipt to disposal.
Hazard Assessment and Control Logic
This diagram illustrates the logical relationship between assessing the hazards of a novel compound, selecting the appropriate personal protective equipment, and being prepared for emergencies.
References
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Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
